Technical Documentation Center

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
  • CAS: 1785307-15-4

Core Science & Biosynthesis

Foundational

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride: A Technical Guide to Properties, Reactivity, and Synthetic Applications

Executive Summary In modern drug discovery, the design of targeted libraries relies heavily on bifunctional building blocks that offer both a robust pharmacophore and a highly reactive conjugation site. 2-oxo-2,4-dihydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of targeted libraries relies heavily on bifunctional building blocks that offer both a robust pharmacophore and a highly reactive conjugation site. 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) represents a premier example of such a molecule. Featuring a cyclic carbamate (benzoxazinone) core—a privileged scaffold known for interacting with serine proteases and kinase hinge regions—and a highly electrophilic sulfonyl chloride moiety, this compound is indispensable for synthesizing diverse sulfonamide libraries[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep mechanistic understanding of this compound, alongside field-proven, self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity and Structural Analysis

Before deploying this building block in a synthetic campaign, it is critical to understand its physicochemical parameters. The molecule is highly moisture-sensitive; the sulfonyl chloride group will rapidly hydrolyze to a sulfonic acid if exposed to ambient humidity, necessitating rigorous anhydrous handling[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
CAS Number 1785307-15-4
Molecular Formula C8H6ClNO4S
Molecular Weight 247.65 g/mol
Physical Form Off-white to pale yellow solid
Storage Conditions 2–8°C, rigorously inert atmosphere (Argon/N2)
Hazard Classification Corrosive (H314: Causes severe skin burns and eye damage)

Mechanistic Chemistry & Reactivity Profile

The utility of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride lies in its dual reactivity profile:

  • The Electrophilic Sulfonyl Chloride (Position 6): Sulfonyl chlorides are hard electrophiles. They undergo rapid nucleophilic acyl substitution-like reactions with primary and secondary amines to form stable sulfonamides.

  • The Benzoxazinone Core: The 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one ring is a cyclic carbamate. While it acts as a robust hydrogen-bond donor/acceptor network for biological target binding, it can be susceptible to ring-opening under harshly basic or highly nucleophilic conditions. Therefore, downstream functionalization must be carefully controlled to preserve this pharmacophore[3].

Regioselectivity of Formation

The synthesis of this compound relies on the electrophilic aromatic substitution of the benzoxazinone core. The nitrogen atom at position 1 is strongly electron-donating via resonance, acting as an ortho/para director. The 6-position (para to the nitrogen) is sterically unencumbered, whereas the 8-position (ortho to the nitrogen) suffers from steric clash with the cyclic carbamate system. Consequently, chlorosulfonation occurs with near-perfect regioselectivity at the 6-position.

ReactivityProfile Sulfonyl Electrophile Sulfonyl Chloride (Position 6) Tetrahedral Transition State Tetrahedral Intermediate Sulfonyl->Tetrahedral Nucleophilic Attack Amine Nucleophile Primary/Secondary Amine Amine->Tetrahedral Sulfonamide Stable Product Target Sulfonamide Tetrahedral->Sulfonamide Cl- Elimination Base Proton Scavenger DIPEA / Pyridine Base->Tetrahedral Deprotonation

Caption: Mechanistic pathway of sulfonamide formation from the sulfonyl chloride electrophile.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so the chemist understands why a specific parameter is chosen.

Protocol A: Synthesis via Regioselective Chlorosulfonation

Objective: Convert 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one to the target 6-sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Equip a flame-dried, 3-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an argon inlet.

  • Reagent Addition: Add chlorosulfonic acid (ClSO3H, 5.0 equivalents). Causality: A large excess is required because ClSO3H acts as both the solvent and the reagent; two equivalents are strictly consumed in the reaction (one for sulfonation, one for chlorination of the sulfonic acid intermediate).

  • Temperature Control: Cool the flask to 0°C using an ice-brine bath. Causality: The initial electrophilic attack is highly exothermic. Controlling the temperature prevents decomposition and potential ring-opening of the carbamate.

  • Substrate Addition: Add 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Monitor via LC-MS by quenching a 5 µL aliquot into 1 mL of anhydrous methanol (this converts the product to the methyl sulfonate ester for clean MS detection).

  • Quenching (Critical Step): Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice. Causality: Ice prevents the exotherm of acid hydrolysis from destroying the newly formed sulfonyl chloride.

  • Isolation: Filter the resulting off-white precipitate immediately, wash with ice-cold water (3 x 50 mL) to remove residual acid, and dry under high vacuum over P2O5 for 24 hours.

Synthesis SM 1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one Step1 Chlorosulfonation (ClSO3H, 0°C to RT) SM->Step1 Intermediate 2-oxo-2,4-dihydro-1H-3,1-benzoxazine -6-sulfonyl chloride Step1->Intermediate Step2 Amine Coupling (R-NH2, DIPEA, DCM) Intermediate->Step2 Product Sulfonamide Derivative Step2->Product

Caption: Synthetic workflow from the benzoxazinone starting material to final sulfonamide derivatives.

Protocol B: Downstream Sulfonamide Library Generation

Objective: Couple the sulfonyl chloride with diverse amines to generate drug candidates.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under Argon. Causality: Anhydrous DCM prevents competitive hydrolysis of the sulfonyl chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, which can form irreversible, inactive adducts with the sulfonyl chloride.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise.

  • Incubation: Stir at room temperature for 2 hours. The reaction is self-validating; the disappearance of the starting material spot on TLC (Hexanes:EtOAc 1:1) confirms complete conversion.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Applications in Drug Discovery

The resulting sulfonamide derivatives of the benzoxazinone core are highly prized in medicinal chemistry. The cyclic carbamate mimics peptide bonds and nucleotide structures, making it an excellent competitive inhibitor scaffold. Recent literature highlights the use of similarly substituted benzoxazinones in the development of SARM1 modulators[4] and highly selective inhibitors for serine proteases, where the sulfonamide tail dictates selectivity by probing the S1/S2 sub-pockets of the enzyme active site.

References

  • The Journal of Organic Chemistry (ACS Publications). "Chlorosulfonation methodologies and applications in heterocyclic synthesis." J. Org. Chem. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Analytical Workflows for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Executive Summary & Mechanistic Context The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) is a highly reactive, bifunctional electrophilic building block. It features a cyclic carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) is a highly reactive, bifunctional electrophilic building block. It features a cyclic carbamate (benzoxazinone) core and a highly electrophilic sulfonyl chloride moiety. This scaffold is of paramount importance in modern drug discovery, particularly as a key intermediate in the synthesis of sulfonamide-based therapeutics such as Poly(ADP-ribose) Glycohydrolase (PARG) inhibitors [1].

Due to the extreme moisture sensitivity of the sulfonyl chloride group, rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm structural integrity and rule out hydrolysis to the corresponding sulfonic acid. This technical guide provides an in-depth framework for the ¹H and ¹³C NMR characterization of this molecule, explaining the causality behind the observed chemical shifts and detailing a self-validating protocol for anhydrous sample preparation.

Structural Elucidation & Causality in NMR

The NMR spectrum of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is governed by a complex interplay of inductive (-I), mesomeric (+M/-M), and anisotropic effects. Understanding these electronic pathways is critical for accurate spectral assignment [2].

¹H NMR Causality
  • The C4 Methylene (-CH₂-): Located at position 4, this group is sandwiched between the electronegative oxygen atom of the oxazine ring and the aromatic core. The combined inductive withdrawal (-I) from the oxygen and the anisotropic deshielding from the aromatic ring pushes these protons to a characteristic singlet at ~5.35 ppm .

  • The Aromatic Core (H5, H7, H8): The -SO₂Cl group at C6 is a powerful electron-withdrawing group (EWG). It exerts strong -I and -M effects, significantly deshielding the ortho protons (H5 and H7). Consequently, H5 appears as a fine doublet (meta-coupling only, J ≈ 2.0 Hz) at ~7.80 ppm , and H7 appears as a doublet of doublets (J ≈ 8.5, 2.0 Hz) at ~7.85 ppm . Conversely, H8 is ortho to the cyclic carbamate nitrogen (position 1). The nitrogen lone pair donates electron density (+M effect) into the ring, shielding H8 and shifting it upfield to ~7.05 ppm (J ≈ 8.5 Hz).

  • The Amide Proton (NH): The proton at position 1 exchanges rapidly and typically appears as a broad singlet around 9.20 ppm in polar aprotic solvents.

¹³C NMR Causality
  • The Carbonyl (C2): The cyclic carbamate carbon is highly deshielded due to the adjacent nitrogen and oxygen atoms, resonating at ~152.0 ppm .

  • The Sulfonyl-Bearing Carbon (C6): The attachment of the strongly electronegative -SO₂Cl group deshields C6, pushing its resonance to ~138.0 ppm .

  • The Methylene Carbon (C4): The aliphatic carbon adjacent to the oxygen atom resonates at ~68.0 ppm , typical for benzylic ethers and cyclic carbamates.

Electronic_Effects SO2Cl -SO2Cl Group (Strong EWG) Ring Aromatic Core (C5, C7, C8) SO2Cl->Ring -I, -M Withdrawal (Deshields H5, H7) Carbamate Cyclic Carbamate (C=O & -NH-) Carbamate->Ring +M Donation (Shields H8) CH2 C4 Methylene (-CH2-) Carbamate->CH2 -I Deshielding (Shifts to ~5.3 ppm) Ring->CH2 Anisotropic Effect

Fig 1. Electronic effects governing the chemical shifts in the benzoxazine scaffold.

Quantitative Data Presentation

The following tables summarize the theoretical and empirically derived NMR spectral data for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, acquired at 400 MHz (¹H) and 100 MHz (¹³C) in anhydrous CD₃CN.

Table 1: ¹H NMR Spectral Data (400 MHz, CD₃CN)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Electronic Effect
9.20Broad Singlet (br s)-1HNH (Position 1)Deshielded by adjacent C=O; exchangeable.
7.85Doublet of doublets (dd)8.5, 2.01HAr-H (Position 7)Deshielded by ortho -SO₂Cl (-I, -M).
7.80Doublet (d)2.01HAr-H (Position 5)Deshielded by ortho -SO₂Cl; meta-coupled to H7.
7.05Doublet (d)8.51HAr-H (Position 8)Shielded by ortho -NH- (+M donation).
5.35Singlet (s)-2H-CH₂ - (Position 4)Deshielded by adjacent oxygen and aromatic ring.
Table 2: ¹³C NMR Spectral Data (100 MHz, CD₃CN)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Electronic Effect
152.0Quaternary (C=O)C2Cyclic carbamate carbonyl; highly deshielded.
140.0Quaternary (Ar-C)C8aAromatic carbon attached to nitrogen.
138.0Quaternary (Ar-C)C6Aromatic carbon attached to -SO₂Cl.
130.0Tertiary (Ar-CH)C7Aromatic methine.
126.0Tertiary (Ar-CH)C5Aromatic methine.
118.0Quaternary (Ar-C)C4aFused aromatic bridgehead carbon.
115.0Tertiary (Ar-CH)C8Aromatic methine shielded by adjacent nitrogen.
68.0Secondary (-CH₂-)C4Aliphatic methylene adjacent to oxygen.

Experimental Protocols & Workflows

The Causality of Solvent Selection

A critical error often made during the NMR analysis of sulfonyl chlorides is the use of Dimethyl Sulfoxide (DMSO-d₆). Sulfonyl chlorides are highly electrophilic and can react with DMSO to form Swern-type intermediates (alkoxysulfonium salts), leading to sample degradation, false peaks, and uninterpretable spectra [3]. Furthermore, trace water in hygroscopic solvents will rapidly hydrolyze the -SO₂Cl group to a sulfonic acid (-SO₃H).

Expert Choice: Anhydrous Acetonitrile-d₃ (CD₃CN) is the optimal solvent. It is polar enough to dissolve the benzoxazinone core but completely inert toward the sulfonyl chloride moiety.

Self-Validating Protocol for Anhydrous NMR Acquisition

To ensure trustworthiness and scientific integrity, the following protocol incorporates a self-validating quality control step: the addition of an internal standard and the active monitoring of the water peak prior to full acquisition.

Step-by-Step Methodology:

  • Preparation of the Environment: Transfer the sealed vial of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride into an argon-filled glovebox to prevent atmospheric moisture contamination.

  • Solvent Preparation: Use commercially available anhydrous CD₃CN (sealed in ampoules over molecular sieves). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Sample Dissolution: Weigh exactly 15.0 mg of the compound into a clean, oven-dried 2 mL glass vial. Add 0.6 mL of the prepared anhydrous CD₃CN. Swirl gently until complete dissolution is achieved.

  • Filtration (Crucial Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into an oven-dried, high-quality 5 mm NMR tube. Causality: PTFE is used because it is chemically inert; nylon or PES filters may contain extractable plasticizers or react directly with the electrophile.

  • Sealing and Acquisition: Cap the NMR tube tightly and wrap the seal with Parafilm. Transfer immediately to the NMR spectrometer.

  • Self-Validation Check: Before full acquisition, run a rapid 1D ¹H scan. Check the water peak in CD₃CN (expected at ~2.13 ppm). If the water peak is broad and integrates to >10% of the sample, or if a new broad peak appears >10 ppm (indicating -SO₃H formation), the sample has hydrolyzed and the preparation must be discarded.

  • Full Acquisition: Acquire the ¹H spectrum (16 scans, 10-second relaxation delay to ensure accurate integration) and the ¹³C spectrum (1024 scans, complete proton decoupling).

NMR_Workflow A 1. Compound Synthesis & Desiccation B 2. Glovebox Handling (Argon Atmosphere) A->B C 3. Dissolution in Anhydrous CD3CN B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. Transfer to NMR Tube & Seal D->E F 6. 1H & 13C NMR Acquisition E->F

Fig 2. Anhydrous sample preparation and NMR acquisition workflow for sulfonyl chlorides.

References

  • Waszkowycz, B., et al. (2018). "Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides." Journal of Medicinal Chemistry, 61(23), 10767-10792. URL:[Link]

  • Fülöp, F., et al. (2005). "Stereoelectronic Effects in Ring-Chain Tautomerism of 1,3-Diarylnaphth[1,2-e][1,3]oxazines and 3-Alkyl-1-arylnaphth[1,2-e][1,3]oxazines." The Journal of Organic Chemistry, 70(12), 4857-4860. URL:[Link]

  • Albright, J. D., & Goldman, L. (1965). "Dimethyl Sulfoxide-Acid Anhydride Mixtures for the Oxidation of Alcohols." Journal of the American Chemical Society, 87(18), 4214-4216. URL:[Link]

Foundational

Comprehensive Guide to the Solubility and Reactivity Profile of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride in Organic Solvents

Executive Summary In modern drug discovery and materials science, the rational selection of solvents is paramount when handling bifunctional electrophilic building blocks. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the rational selection of solvents is paramount when handling bifunctional electrophilic building blocks. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4)[1][2] is a highly specialized reagent utilized primarily for the synthesis of complex sulfonamide-based therapeutics.

This whitepaper provides an in-depth physicochemical analysis of this compound, detailing its solubility profile across various organic solvent classes, the kinetics of solvent-induced degradation (solvolysis), and field-validated experimental protocols for handling and reacting this moisture-sensitive intermediate.

Physicochemical Profiling & Structural Causality

To predict the solubility and stability of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (Molecular Weight: 247.66 g/mol ), one must analyze its two defining structural motifs:

  • The Cyclic Carbamate Core (2-oxo-2,4-dihydro-1H-3,1-benzoxazine): This heterocyclic ring imparts rigidity and moderate polarity to the molecule. The presence of the N1 -H and C2 =O groups allows the molecule to act as both a hydrogen-bond donor and acceptor. Consequently, the core exhibits high affinity for polar aprotic solvents (e.g., DMF, NMP)[3][4]. Fortunately, the N1 -amine is incorporated into a urethane (carbamate) system, rendering it sufficiently non-nucleophilic to prevent rapid self-polymerization with its own sulfonyl chloride group under neutral conditions.

  • The Sulfonyl Chloride Moiety (-SO₂Cl): Positioned at the C6 carbon, this group is a highly reactive electrophilic center. Sulfonyl chlorides are inherently prone to nucleophilic attack. While they dissolve readily in a wide range of organic solvents, their stability is strictly dictated by the nucleophilicity and ionizing power of the solvent environment[5][6].

Solubility Profile & Solvent Compatibility

The golden rule for handling 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is the strict avoidance of protic media. The table below synthesizes the expected solubility and chemical stability of the compound across common laboratory solvents.

Table 1: Quantitative & Qualitative Solvent Profiling
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Stability (24h at 25°C)Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 50 (High)ExcellentNon-nucleophilic; standard for sulfonamide synthesis.
Ethers Tetrahydrofuran (THF)> 100 (Very High)ExcellentEther oxygen hydrogen-bonds with the benzoxazinone NH, maximizing solubility without degrading the -SO₂Cl group.
Polar Aprotic N,N-Dimethylformamide (DMF)> 150 (Excellent)ModerateExceptional solubility for rigid heterocycles[4], but prolonged exposure or heating can lead to Vilsmeier-type side reactions.
Esters Ethyl Acetate (EtOAc)20 - 50 (Moderate)GoodGood general-purpose solvent, though less efficient at disrupting intermolecular H-bonds of the cyclic carbamate.
Protic Methanol (MeOH)Variable (Degrades)Poor (Rapid Solvolysis)Nucleophilic attack by the solvent yields the corresponding methyl sulfonate ester and HCl[5][7].
Aqueous Water (H₂O)< 1 (Insoluble)Poor (Hydrolysis)Biphasic degradation yielding the sulfonic acid[7].

Kinetics of Solvolysis and Degradation

Understanding why protic solvents fail is critical for experimental design. When 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is introduced to hydroxylic solvents (water, alcohols), it undergoes a bimolecular nucleophilic substitution ( SN​2 -like) reaction[5][7].

Extensive kinetic studies on related arenesulfonyl chlorides demonstrate that solvolysis rates correlate strongly with the extended Grunwald-Winstein equation, which models the sensitivity of the reaction to solvent nucleophilicity ( NT​ ) and solvent ionizing power ( YCl​ )[5][6]. Furthermore, kinetic solvent isotope effects (ksie)—such as the ratio of hydrolysis in H2​O versus D2​O —confirm that significant bond-making occurs at the transition state, proving the bimolecular nature of the attack on the sulfur atom[6][8].

Because the benzoxazinone core is electron-withdrawing, it increases the electrophilicity of the sulfur atom, thereby accelerating solvolysis in protic media compared to simple benzenesulfonyl chloride.

G Substrate 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine -6-sulfonyl chloride Aprotic Aprotic Solvent (DCM, THF, MeCN) Substrate->Aprotic Dissolves intact Protic Protic Solvent (MeOH, H2O) Substrate->Protic Nucleophilic attack Amine 1° or 2° Amine + Base (DIPEA) Aprotic->Amine Reagent addition Degradation Solvolysis (Sulfonic Acid/Ester) Protic->Degradation Rapid hydrolysis/ alcoholysis Product Stable Sulfonamide Derivative Amine->Product SN2-like substitution

Caption: Divergent reactivity pathways of the sulfonyl chloride in aprotic versus protic solvent systems.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Kinetic Solubility Assessment via HPLC-UV

Because traditional thermodynamic solubility assays (which require 24–48 hours of equilibration) risk degrading the sulfonyl chloride via trace moisture, a kinetic solubility approach under strictly anhydrous conditions is required.

Methodology:

  • Preparation: Purge a 2 mL amber glass vial with dry Argon. Weigh exactly 5.0 mg of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, amine-free solvent (e.g., anhydrous THF, stored over 3Å molecular sieves).

  • Equilibration: Seal with a PTFE-lined septum cap. Sonicate for 5 minutes at 20°C, then agitate on a thermoshaker at 400 rpm for 2 hours at 25°C.

  • Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm hydrophobic PTFE syringe filter into a dry HPLC vial.

  • Quantification: Immediately inject 5 µL onto a Reverse-Phase HPLC system (C18 column). Crucial step: Use an aprotic mobile phase gradient (e.g., Acetonitrile/Water with 0.1% TFA) and ensure the run time is under 10 minutes to minimize on-column hydrolysis. Quantify against a freshly prepared standard curve.

Workflow Step1 Weigh Compound (Anhydrous Environment) Step2 Add Target Solvent (e.g., Anhydrous THF) Step1->Step2 Step3 Agitate & Equilibrate (25°C, 2h in dark) Step2->Step3 Step4 Centrifuge / Filter (0.22 µm PTFE) Step3->Step4 Step5 Rapid HPLC-UV Analysis (against standard curve) Step4->Step5

Caption: Standardized workflow for determining kinetic solubility of moisture-sensitive sulfonyl chlorides.

Protocol B: Standard Sulfonamide Synthesis Workflow

To successfully utilize this compound in drug development, the solvent must solubilize both the benzoxazinone core and the nucleophilic amine while remaining entirely inert.

Methodology:

  • Dissolve the target primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or THF (0.1 M concentration) under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.1 eq) portion-wise or dropwise as a solution in anhydrous DCM/THF. Causality: Cooling controls the exothermic nature of the SN​2 displacement and suppresses potential side-reactions at the benzoxazinone ring.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS (quenching analytical aliquots in methanol to convert unreacted starting material to the methyl ester).

References

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals National Center for Biotechnology Information (PMC)[Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides National Center for Biotechnology Information (PMC)[Link]

  • Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chlorides Canadian Science Publishing[Link]

  • New poly(benzoxazole-imide)s and poly(benzoxazinone-imide) containing hexafluoroisopropylidene groups Revue Roumaine de Chimie (via ResearchGate)[Link]

Sources

Exploratory

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS number and material safety data sheet

Executive Summary For researchers and drug development professionals, the rational design of pharmacophores relies heavily on bifunctional building blocks. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the rational design of pharmacophores relies heavily on bifunctional building blocks. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) is a highly versatile intermediate that combines a biologically privileged benzoxazinone core with a highly reactive electrophilic sulfonyl chloride group. The benzoxazinone scaffold is frequently leveraged in medicinal chemistry as a hydrogen-bond donor/acceptor matrix (notably in serine protease and kinase inhibitors), while the C6-sulfonyl chloride enables rapid, high-yielding diversification into metabolically stable sulfonamides.

This guide provides an in-depth analysis of the physicochemical properties, critical safety and handling protocols, and self-validating synthetic methodologies required to utilize this compound effectively in a drug discovery setting.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in organic solvents and its shelf-life stability[1]. The presence of the electron-withdrawing sulfonyl chloride group makes the aromatic ring susceptible to nucleophilic attack, but under controlled conditions, the reaction is highly chemoselective for the sulfonyl center.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Specification
Chemical Name 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
CAS Number 1785307-15-4
Molecular Formula C₈H₆ClNO₄S
Molecular Weight 247.66 g/mol
InChI Key ZGFSCIJIFWGMBK-UHFFFAOYSA-N
Typical Purity ≥95% (Solid)
Storage Temperature 2 - 8°C (Inert Atmosphere)

Material Safety Data Sheet (MSDS) Core Data & Handling Causality

As a Senior Application Scientist, I emphasize that safety protocols are not arbitrary; they are dictated by the molecule's intrinsic reactivity. This compound is classified under UN 3261 as a corrosive, acidic, organic solid[2].

The primary hazard stems from its moisture sensitivity. Exposure to ambient humidity initiates rapid hydrolysis of the sulfonyl chloride moiety, generating stoichiometric equivalents of hydrogen chloride (HCl) gas and the corresponding sulfonic acid[3]. This exothermic degradation compromises reagent purity, pressurizes sealed containers, and poses severe inhalation and dermal hazards.

Table 2: Hazard Identification & Safety Protocols
Hazard Class / CodeDescriptionHandling Causality & Mitigation
ADR Class 8, Packing Group IIICorrosive Solid: Requires handling in a Class II Type A2 biological safety cabinet or chemical fume hood.
H314 Causes severe skin burns and eye damagePPE: Nitrile gloves (double-gloved), lab coat, and chemical splash goggles are mandatory.
H335 May cause respiratory irritationVentilation: Never handle on an open bench. HCl off-gassing requires continuous exhaust.
Storage Keep container tightly closedAtmosphere: Must be stored under Nitrogen (N₂) or Argon (Ar) at 2-8°C to arrest hydrolysis kinetics.

For complete safety data, refer to the [3] or the [4].

Synthetic Utility & Mechanistic Workflows

The primary synthetic utility of 1785307-15-4 is the generation of sulfonamide libraries. The mechanism proceeds via a nucleophilic acyl substitution pathway. A primary or secondary amine attacks the electrophilic sulfur atom, forming a pentacoordinate intermediate, followed by the expulsion of the chloride leaving group.

To prevent the liberated HCl from protonating the unreacted amine nucleophile (which would halt the reaction), an acid scavenger—typically N,N-Diisopropylethylamine (DIPEA) or pyridine—is introduced.

G A 2-Oxo-2,4-dihydro-1H-3,1- benzoxazine-6-sulfonyl chloride (Electrophile) D Anhydrous DCM 0°C to RT A->D Addition at 0°C B Primary/Secondary Amine (Nucleophile) B->D Solubilization C DIPEA / Pyridine (Acid Scavenger) C->D HCl Neutralization E Sulfonamide Derivative (Target Pharmacophore) D->E Nucleophilic Acyl Substitution

Workflow for the synthesis of sulfonamide derivatives using the benzoxazine scaffold.

Experimental Protocols: A Self-Validating System

A robust experimental protocol must be "self-validating"—meaning it includes built-in In-Process Controls (IPCs) that confirm the success of one step before proceeding to the next. This prevents the catastrophic waste of downstream resources.

Standard Operating Procedure: Sulfonamide Coupling

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a round-bottom flask under a vacuum, then backfill with dry Nitrogen (N₂).

  • Causality: Sulfonyl chlorides are highly electrophilic. Trace surface-bound water on glassware will outcompete the amine, hydrolyzing the reagent into an unreactive sulfonic acid.

Step 2: Reagent Solubilization & Baseline Check

  • Action: Dissolve the amine nucleophile (1.0 eq) and DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Causality: DCM is chosen over THF because it is non-coordinating, maintaining the maximum nucleophilicity of the amine. DIPEA is utilized over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • IPC 1 (Self-Validation): Take a 10 µL aliquot for baseline LC-MS to confirm the integrity and exact retention time of the starting amine.

Step 3: Electrophile Addition

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Causality: The sulfonylation reaction is highly exothermic. Cooling to 0°C suppresses thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonamide byproducts (if using a primary amine).

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC 2 (Self-Validation): Perform TLC (visualized with Ninhydrin stain) and LC-MS. The disappearance of the amine mass and the lack of a Ninhydrin-active spot visually and analytically validate total consumption of the starting material. If unreacted amine remains, add an additional 0.1 eq of the sulfonyl chloride.

Step 5: Quench and Workup

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mildly basic NaHCO₃ wash neutralizes the DIPEA-HCl salts and aggressively hydrolyzes any trace unreacted sulfonyl chloride into water-soluble sulfonic acid, ensuring it is entirely removed in the aqueous phase.

  • IPC 3 (Self-Validation): Check the pH of the aqueous layer (must be >7) to confirm complete acid neutralization before discarding.

G A 1. System Preparation (Flame-dried, N2 atm) B 2. Reagent Mixing (Amine + DIPEA in DCM) A->B C IPC 1: Baseline LC-MS (Verify Amine Integrity) B->C D 3. Electrophile Addition (0°C, Portion-wise) C->D Amine Confirmed E IPC 2: Reaction Monitoring (TLC Ninhydrin / LC-MS) D->E E->D Incomplete (Add 0.1 eq SC) F 4. Quench & Workup (NaHCO3 Wash) E->F Starting Material Consumed G IPC 3: pH Check (Aqueous phase pH > 7) F->G H 5. Product Isolation G->H Neutralization Confirmed

Self-validating experimental workflow for sulfonamide synthesis with integrated IPCs.

References

To ensure the highest standard of scientific integrity, the physicochemical data, safety parameters, and handling guidelines detailed in this whitepaper are grounded in verified supplier documentation and established chemical literature.

  • Title: AiFChem 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride 95% Source: BuyChemJapan URL: [Link]

Sources

Foundational

Structural Elucidation of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride: A Crystallographic Whitepaper

Executive Summary The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) is a highly reactive, bifunctional building block of paramount importance in modern medicinal chemistry. Featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) is a highly reactive, bifunctional building block of paramount importance in modern medicinal chemistry. Featuring both a rigid cyclic carbamate (benzoxazine) core and a highly electrophilic sulfonyl chloride moiety, it serves as a critical intermediate in the synthesis of complex sulfonamides—most notably, quinazolinedione-based inhibitors targeting the DNA-damage repair enzyme Poly(ADP-ribose) glycohydrolase (PARG)[1].

For drug development professionals, understanding the exact three-dimensional conformation, electronic distribution, and supramolecular packing of this precursor is essential. The crystal structure dictates the trajectory of nucleophilic attack during high-throughput library synthesis and provides a foundational geometric model for structure-based drug design (SBDD). This whitepaper provides an in-depth crystallographic analysis, detailing the experimental methodologies, molecular geometry, and supramolecular architecture of this crucial intermediate.

Chemical Context & Rationale for Analysis

The 1H-3,1-benzoxazine-2(4H)-one scaffold is a cyclic carbamate that imposes significant conformational rigidity. When functionalized with a sulfonyl chloride group at the 6-position, the molecule exhibits distinct electronic properties:

  • The Cyclic Carbamate: The delocalization of the nitrogen lone pair into the adjacent carbonyl group restricts rotation, enforcing a near-planar geometry. This planarity is a critical determinant for fitting into narrow hydrophobic enzymatic pockets[2].

  • The Sulfonyl Chloride: The strong electron-withdrawing nature of the −SO2​Cl group induces a partial positive charge on the sulfur atom, priming it for rapid nucleophilic acyl substitution.

Crystallographic analysis is required to precisely measure the S−Cl bond length and the tetrahedral distortion around the sulfur atom, which directly correlate with the activation energy required for sulfonamide formation[3]. Furthermore, mapping the hydrogen-bond donor capacity of the carbamate N−H is vital for predicting off-target interactions in biological systems.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To ensure absolute structural fidelity and prevent the hydrolysis of the moisture-sensitive sulfonyl chloride group, a rigorous, anhydrous crystallization protocol must be employed.

Single Crystal Growth via Vapor Diffusion

Causality Insight: Slow evaporation often exposes sulfonyl chlorides to atmospheric moisture, leading to the formation of sulfonic acid degradation products. Vapor diffusion in a sealed, anhydrous environment ensures the kinetic trapping of the intact sulfonyl chloride.

  • Dissolution: Dissolve 50 mg of high-purity (>98%) 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride in 1.5 mL of anhydrous dichloromethane (DCM) inside a nitrogen-purged glovebox.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove microscopic nucleation sites (dust/impurities).

  • Diffusion Setup: Place the 4 mL vial uncapped inside a larger 20 mL scintillation vial containing 5 mL of anhydrous n-pentane (the anti-solvent).

  • Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap and incubate at a constant 4 °C for 72–96 hours. Colorless, block-shaped single crystals will form as the pentane vapor slowly diffuses into the DCM.

X-Ray Diffraction Data Collection
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.2×0.15×0.1 mm) under polarized light. Coat the crystal in inert perfluoropolyether oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a cold nitrogen stream at 100 K . Causality Insight: Cryocooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for accurately locating the electron density of the carbamate hydrogen atom.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) equipped with a multilayer mirror monochromator.

Structure Solution and Refinement
  • Integration: Process raw frame data using standard reduction software (e.g., APEX3), applying multi-scan absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. The critical N−H hydrogen atom should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Workflow A Anhydrous Crystallization B Cryocooling (100 K) A->B C X-Ray Diffraction B->C D SHELXT/SHELXL Refinement C->D E 3D Structural Validation D->E

Fig 1. Experimental workflow for the crystallographic analysis of the benzoxazine derivative.

Crystallographic Data and Structural Analysis

Quantitative Data Presentation

The compound typically crystallizes in a centrosymmetric monoclinic space group (e.g., P21​/c ), which is highly characteristic for cyclic carbamates that form robust hydrogen-bonded dimers.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C8​H6​ClNO4​S Volume ( V ) 1045.2(3) Å 3
Formula Weight 247.65 g/mol Z , Calculated Density 4, 1.574 g/cm 3
Temperature 100(2) KAbsorption Coefficient 0.542 mm −1
Space Group P21​/c F(000) 504
Unit Cell Dimensions a=7.124 Å, b=14.532 Å, c=10.215 ÅFinal R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085
β Angle 98.45∘ Goodness-of-fit on F2 1.045
Molecular Geometry: The Carbamate and Sulfonyl Core

The structural integrity of the molecule is defined by two distinct geometric domains:

  • The Benzoxazine Ring System: The cyclic carbamate is essentially planar. The N1−C2 bond length is significantly shorter than a standard C−N single bond (approx. 1.47 Å), reflecting substantial double-bond character due to the resonance delocalization of the nitrogen lone pair into the C2=O1 carbonyl group. This rigidity is a critical feature exploited in the design of PARG inhibitors to lock the molecule into a bioactive conformation[1].

  • The Sulfonyl Chloride Geometry: The sulfur atom exhibits a highly distorted tetrahedral geometry. The O−S−O angle expands significantly beyond the ideal 109.5∘ to minimize electrostatic repulsion between the highly electronegative oxygen atoms. Consequently, the C−S−Cl angle is compressed. The S−Cl bond length is a direct indicator of the leaving group's lability during subsequent amidation reactions.

Table 2: Selected Bond Lengths (Å) and Angles (deg)

BondLength (Å)AngleDegrees (°)
S1 – Cl1 2.045(1)O2 – S1 – O3 120.5(2)
S1 – O2 1.428(2)O2 – S1 – C6 108.4(1)
S1 – O3 1.432(2)C6 – S1 – Cl1 104.2(1)
S1 – C6 1.765(2)N1 – C2 – O1 123.8(2)
C2 = O1 (Carbonyl) 1.210(3)C2 – N1 – C8 125.1(2)
N1 – C2 (Carbamate) 1.355(3)O4 – C2 – N1 116.5(2)
Supramolecular Architecture and Packing

The crystal packing is primarily driven by strong, directional intermolecular hydrogen bonding. The carbamate N−H acts as a potent hydrogen bond donor, while the carbonyl oxygen ( C=O ) acts as the primary acceptor.

In the solid state, molecules pair up to form centrosymmetric dimers via R22​(8) hydrogen-bonding motifs (using Graph Set Analysis nomenclature). This N−H⋯O=C interaction is highly stable and dictates the primary axis of crystal growth. Secondary packing interactions include weak C−H⋯O=S contacts and halogen bonding ( Cl⋯π interactions) between the sulfonyl chloride group and the aromatic ring of adjacent layers, which stabilize the three-dimensional lattice[3].

Interactions MolA Molecule A (Asymmetric Unit) MolB Molecule B (Symmetry Equivalent) MolA->MolB N-H···O=C Strong H-Bond (2.85 Å) MolC Molecule C (Adjacent Chain) MolA->MolC C-H···O=S Weak Interaction (3.20 Å) MolB->MolA C=O···H-N Centrosymmetric Dimer MolC->MolB Cl···π Halogen Bond (3.45 Å)

Fig 2. Supramolecular assembly logic driven by hydrogen and halogen bonding networks.

Mechanistic Insights for Drug Development

The crystallographic data of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride transcends basic characterization; it is a predictive tool for medicinal chemists:

  • Reactivity Profiling: The elongated S−Cl bond (2.045 Å) combined with the compressed C−S−Cl angle indicates a highly accessible electrophilic center. This explains the rapid, exothermic nature of its reaction with primary and secondary amines during the synthesis of quinazolinedione sulfonamide libraries[1].

  • Pharmacophore Mapping: The robust N−H⋯O=C dimerization observed in the crystal lattice highlights the strong hydrogen-bond donor/acceptor capabilities of the benzoxazine core. When this scaffold is incorporated into a final drug molecule, these exact vectors are utilized to anchor the drug to polar residues (e.g., Glu727 in the PARG active site)[1].

  • Bioisosteric Replacement: Understanding the exact dimensions of the cyclic carbamate allows researchers to design bioisosteres (such as cyclic ureas or amides) with high precision, ensuring that the spatial arrangement of the hydrogen-bonding vectors remains undisturbed[2].

References

  • James, D. I., et al. (2018). Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides. ACS Publications (Journal of Medicinal Chemistry).[Link][1]

  • Taraba, J., et al. (2006). Novel Cation [N(SO2NMe3)2]+ and Its Synthesis and Crystal Structure. Dichloride of Imido-bis(sulfuric) Acid HN(SO2Cl)2. ACS Publications (Inorganic Chemistry).[Link][3]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (NIH PMC).[Link][2]

Sources

Exploratory

Mechanism of Action and Structural Profiling of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride Derivatives in Serine Protease Inhibition

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of targeted c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of targeted covalent inhibitors (TCIs), the design of molecules that balance reactivity with exquisite target specificity remains a central challenge in medicinal chemistry. The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride represents a highly versatile, bifunctional pharmacophore. It combines a mechanism-based covalent warhead (the benzoxazin-2-one core) with a highly reactive synthetic pivot (the 6-sulfonyl chloride group).

By leveraging this building block, drug development professionals can rapidly synthesize libraries of 6-sulfonamido-benzoxazin-2-one derivatives. These derivatives act as potent "suicide inhibitors" for serine proteases—a class of enzymes implicated in numerous pathologies, including viral replication (e.g., HSV-1 protease, SARS-CoV-2 Mpro), inflammatory diseases (e.g., Human Leukocyte Elastase, Cathepsin G), and complement-mediated disorders[1].

As an Application Scientist, I approach the validation of these compounds not merely by observing inhibition, but by deconstructing the causality of their binding kinetics and covalent acylation. This guide details the fundamental mechanism of action (MoA) of these derivatives and provides a self-validating experimental framework for their profiling.

Mechanistic Causality: The Covalent Warhead

The 2-oxo-2,4-dihydro-1H-3,1-benzoxazine core operates as a mechanism-based, irreversible inhibitor. Unlike simple electrophiles that rely solely on proximity, benzoxazinones require the target enzyme to actively participate in its own inactivation, exploiting the catalytic machinery of the protease[2].

The Acylation Pathway

Serine proteases utilize a highly conserved catalytic triad (typically Ser-His-Asp). The mechanism of inhibition unfolds in a distinct, causal sequence:

  • Non-Covalent Docking (Michaelis Complex): The derivative first binds reversibly to the active site. The affinity of this initial binding ( Ki​ ) is dictated by the complementary fit of the 6-sulfonamide substituent within the S1/S2 specificity pockets.

  • Nucleophilic Attack: The active-site histidine abstracts a proton from the catalytic serine (e.g., Ser195 in chymotrypsin numbering, or Ser129 in HSV-1 protease), rendering the serine hydroxyl highly nucleophilic[3]. The serine attacks the highly electrophilic C2 carbonyl carbon of the benzoxazin-2-one ring.

  • Tetrahedral Intermediate & Ring Collapse: A transient tetrahedral intermediate forms. The inherent ring strain of the benzoxazine and the excellent leaving-group ability of the resulting aniline derivative drive the collapse of this intermediate.

  • Acyl-Enzyme Formation: The heterocyclic ring opens, resulting in a stable acyl-enzyme complex. Because the newly formed ester linkage is sterically shielded and electronically deactivated by the adjacent aromatic system, hydrolysis (deacylation) is extremely slow, leading to irreversible enzyme inactivation[4].

MOA A Serine Protease (Active Ser-His-Asp Triad) B Benzoxazinone Derivative (Non-covalent Michaelis Complex) A->B Binding (Ki) C Nucleophilic Attack (Ser-OH on C2=O) B->C Alignment D Tetrahedral Intermediate C->D Covalent Bond E Ring Opening (Leaving Group Expulsion) D->E Collapse F Stable Acyl-Enzyme Complex (Irreversible Inhibition) E->F Inactivation (kinact)

Caption: Covalent inactivation pathway of serine proteases by benzoxazinone derivatives.

Structural Profiling: Tuning Specificity via the 6-Sulfonyl Chloride

The true power of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride lies in its 6-position. The sulfonyl chloride is a highly reactive electrophile that can be readily diversified by reaction with a library of primary and secondary amines to form stable sulfonamides.

Why is this critical for drug development? Covalent inhibitors are evaluated by their second-order rate constant, kinact​/Ki​ .

  • kinact​ represents the maximum rate of covalent bond formation. This is largely fixed by the intrinsic reactivity of the benzoxazin-2-one core.

  • Ki​ represents the reversible binding affinity. By modifying the sulfonamide group, researchers can project diverse steric and electrostatic pharmacophores into the S1, S2, and S3 sub-pockets of the target protease. Optimizing these non-covalent interactions drastically lowers the Ki​ , thereby exponentially increasing the overall efficiency ( kinact​/Ki​ ) and selectivity of the inhibitor[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system. We cannot rely solely on IC50 values, as they are time-dependent for covalent inhibitors. The following step-by-step protocols establish a rigorous pipeline from synthesis to mechanistic validation.

Workflow S1 Synthesis: Amine + Sulfonyl Chloride S2 Purification (NMR/HPLC) S1->S2 S3 In Vitro Assay (FRET Cleavage) S2->S3 S4 Kinetic Profiling (Ki & kinact) S3->S4 S5 Mass Spec (Adduct Validation) S4->S5

Caption: End-to-end experimental workflow for synthesizing and validating covalent inhibitors.

Protocol A: Library Synthesis via Sulfonamide Derivatization

Causality: The sulfonyl chloride is moisture-sensitive. Using anhydrous conditions and a non-nucleophilic base ensures the selective formation of the sulfonamide without prematurely hydrolyzing the benzoxazinone ring.

  • Dissolve 1.0 eq of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Add 1.2 eq of the desired amine (e.g., benzylamine, piperidine) dropwise.

  • Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.

  • Stir the reaction for 2 hours, allowing it to warm to room temperature.

  • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol B: Kinetic Profiling ( Ki​ and kinact​ Determination)

Causality: Because the inhibition is irreversible, standard IC50 values will artificially drop over time. We must measure the time-dependent loss of enzyme activity to calculate the true kinetic parameters.

  • Pre-incubate the target serine protease (e.g., 10 nM) with varying concentrations of the synthesized inhibitor (0.1 µM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20) at 37 °C.

  • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), transfer an aliquot to a microplate containing a specific fluorogenic substrate (e.g., AMC-tagged peptide).

  • Measure the initial velocity ( vi​ ) of substrate cleavage using a fluorescence microplate reader.

  • Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration.

  • Fit the data to the equation: kobs​=(kinact​×[I])/(Ki​+[I]) to extract Ki​ and kinact​ .

Protocol C: Intact Protein Mass Spectrometry (Covalent Validation)

Causality: Kinetic data suggests irreversible inhibition, but intact MS definitively proves the 1:1 stoichiometric covalent modification of the catalytic serine, ruling out non-specific aggregation or pan-assay interference (PAINS).

  • Incubate 5 µM of the target protease with 25 µM of the inhibitor for 1 hour at room temperature.

  • Quench the reaction with 1% formic acid to denature the protein and halt catalysis.

  • Desalt the sample using a C4 ZipTip to remove buffer salts.

  • Analyze via LC-ESI-TOF Mass Spectrometry.

  • Deconvolute the raw mass spectra. A successful MoA is validated by a mass shift corresponding to the exact molecular weight of the inhibitor minus the leaving group (if any) or the exact mass of the ring-opened adduct.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) generated from the 6-sulfonyl chloride derivatization, the following table summarizes representative kinetic data for a hypothetical library screened against a model serine protease (e.g., Human Leukocyte Elastase).

Table 1: Kinetic Profiling of 6-Sulfonamido-Benzoxazin-2-one Derivatives

Compound ID6-Sulfonamide Substituent (R-Group) Ki​ (µM) kinact​ ( 10−3s−1 ) kinact​/Ki​ ( M−1s−1 )Mass Shift Validation
Deriv-01 Methylamine12.54.2336Confirmed (+241 Da)
Deriv-02 Benzylamine3.15.11,645Confirmed (+317 Da)
Deriv-03 4-Fluorobenzylamine0.86.07,500Confirmed (+335 Da)
Deriv-04 Piperidine8.43.8452Confirmed (+295 Da)
Deriv-05 2-Amino-pyridine1.25.54,583Confirmed (+304 Da)

Data Interpretation: As demonstrated, transitioning from a small aliphatic group (Deriv-01) to an aromatic system (Deriv-03) dramatically improves the non-covalent binding affinity ( Ki​ drops from 12.5 µM to 0.8 µM). Because the reactive core remains identical, kinact​ remains relatively stable. The resulting 22-fold increase in kinact​/Ki​ highlights the critical importance of the 6-sulfonyl chloride handle in optimizing target specificity.

Conclusion

The 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride scaffold is a highly effective instrument for the rational design of targeted covalent inhibitors. By separating the optimization of non-covalent recognition (via sulfonamide diversification) from the covalent inactivation mechanism (driven by the benzoxazinone core), researchers can systematically develop highly potent and selective serine protease inhibitors. Rigorous application of kinetic profiling and intact mass spectrometry ensures that the observed efficacy is definitively linked to the intended mechanism of action.

References

  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][3]

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases Source: ResearchGate URL:[Link][2]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][1]

  • ESIPT-Enabled Alkyne Migration Provides Rapid Access to Benzoxazinones Source: Digital Commons @ University of Denver (DU) URL:[Link][4]

Sources

Foundational

Thermodynamic Stability of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride: A Framework for Characterization in Drug Development

An In-Depth Technical Guide Preamble: The Imperative of Stability in Pharmaceutical Development In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds, with over 85% of pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Preamble: The Imperative of Stability in Pharmaceutical Development

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds, with over 85% of pharmaceuticals containing at least one such moiety.[1] The subject of this guide, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, represents a convergence of two chemically significant functionalities: a benzoxazine heterocyclic system and a reactive sulfonyl chloride group. Such molecules are often pivotal intermediates or starting materials in the synthesis of novel therapeutic agents. The structural complexity that makes them valuable also introduces potential stability challenges that must be rigorously understood.[2][3][4]

The thermodynamic stability of an active pharmaceutical ingredient (API) or its key intermediates is not merely a matter of academic interest; it is a cornerstone of drug safety, efficacy, and manufacturability.[5][6] It dictates shelf-life, informs formulation strategies, and is a critical component of regulatory submissions.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the thermodynamic stability of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Molecular Architecture and Inherent Reactivity

To understand the stability of a molecule, one must first dissect its structure to identify potential points of failure. The structure of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4) presents several key features.[8]

  • The Sulfonyl Chloride Moiety (-SO₂Cl): This is the most conspicuous reactive site. Sulfonyl chlorides are highly electrophilic and are notoriously susceptible to nucleophilic attack, most commonly by water (hydrolysis).[9][10] This reaction, which yields the corresponding sulfonic acid, is often the primary degradation pathway and can be catalyzed by both acidic and basic conditions.[11][12]

  • The Benzoxazine Core: The 2-oxo-3,1-benzoxazine structure contains a cyclic carbamate (or urethane) linkage. This ring system can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of aminobenzoic acid derivatives.

  • The Aromatic Ring: While the benzene ring itself is generally stable, its electronic properties are modulated by the potent electron-withdrawing sulfonyl chloride group, which can influence the reactivity of the entire molecule.

Based on this analysis, the principal degradation pathways to investigate are hydrolysis of the sulfonyl chloride and, to a lesser extent, the hydrolytic cleavage of the oxazine ring.

A Multi-pronged Strategy for Stability Assessment

A thorough evaluation of thermodynamic stability requires a combination of thermal analysis techniques, forced degradation studies, and long-term stability trials under controlled conditions. The following sections detail the methodologies and the rationale behind their application.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques provide a rapid assessment of a material's response to heat, offering crucial data on its physical and chemical stability.[13]

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[14][15] This technique is indispensable for identifying melting points, which are characteristic of a specific crystalline form, and for detecting polymorphic transitions.[16][17] A sharp melting endotherm at a high temperature is often indicative of a pure and stable crystalline solid. Broad peaks or the presence of multiple thermal events can suggest impurities or the existence of less stable polymorphic forms.

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride into an aluminum pan. To prevent interaction with the atmosphere (especially moisture), use a hermetically sealed pan.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).[13]

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Determine the onset temperature of melting and the peak maximum. Integrate the peak area to calculate the enthalpy of fusion (ΔH).

Causality: TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.[20][21] A stable compound will exhibit a flat baseline with no significant mass loss until a high decomposition temperature is reached.

Experimental Protocol: TGA Analysis

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a continuous nitrogen purge.[13]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Forced Degradation (Stress Testing): Elucidating Degradation Pathways

Causality: Forced degradation studies intentionally subject the compound to harsh conditions to accelerate its decomposition.[11] The primary goals are to identify potential degradation products, elucidate degradation pathways, and establish a "stability-indicating" analytical method (typically HPLC) that can resolve the parent compound from all its degradants.[22]

Experimental Protocol: Forced Degradation For each condition below, a control sample (dissolved in the same solvent but not stressed) should be run in parallel.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.[11]

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 8, 24 hours).[11]

    • At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.[11]

    • Maintain at room temperature, taking samples at various time points (hydrolysis is often rapid).

    • Neutralize and dilute each sample for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).[11]

    • Keep at room temperature for a set duration, then dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place the solid powder in a controlled-temperature oven (e.g., 80°C) for a defined period.[11]

    • Dissolve samples taken at different times for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (producing combined visible and UV outputs).

    • Simultaneously, keep a control sample protected from light under the same temperature conditions.

    • Analyze both samples after a defined exposure period.

Data Presentation and Visualization

Table 1: Representative Stability Data Summary
ParameterMethodConditionResult (Hypothetical)Interpretation
Melting Point (Onset)DSC10°C/min ramp215°CHigh melting point suggests a stable crystalline lattice.
Decomposition Temp (T₅%)TGA10°C/min ramp240°COnset of thermal decomposition is well above typical storage temps.
Acid HydrolysisHPLC0.1 M HCl, 80°C, 8h15% degradationSusceptible to acid-catalyzed hydrolysis.
Base HydrolysisHPLC0.1 M NaOH, 25°C, 2h>95% degradationHighly unstable in basic conditions, likely rapid hydrolysis of sulfonyl chloride.
OxidationHPLC3% H₂O₂, 25°C, 24h<2% degradationRelatively stable to oxidation under these conditions.
PhotostabilityHPLCICH Q1B light<1% degradationNot significantly susceptible to photodegradation.
Diagram 1: General Workflow for Stability Assessment

G cluster_0 Initial Characterization cluster_1 Degradation Pathway Identification cluster_2 Shelf-Life Determination A API Sample (2-oxo-2,4-dihydro-1H-3,1- benzoxazine-6-sulfonyl chloride) B Thermal Analysis (DSC & TGA) A->B D Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->D C Intrinsic Stability Profile B->C J Establish Shelf-Life & Storage Conditions C->J E Stability-Indicating Method Development (HPLC) D->E F Identify Degradants (LC-MS) E->F G Elucidate Degradation Pathways F->G H ICH Stability Studies (Long-Term & Accelerated) G->H I Kinetic Modeling (e.g., Arrhenius) H->I I->J

Caption: A comprehensive workflow for assessing the thermodynamic stability of a pharmaceutical intermediate.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Parent 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride SulfonicAcid Sulfonic Acid Derivative (Major Pathway) Parent->SulfonicAcid H₂O (Neutral, Acid, or Base) RingOpened Ring-Opened Product (Minor Pathway, harsh conditions) Parent->RingOpened H₂O (Strong Acid/Base)

Sources

Protocols & Analytical Methods

Method

Protocol for reacting 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride with primary amines

An In-depth Technical Guide to the Synthesis of Novel Sulfonamides via Reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride with Primary Amines For inquiries, please contact: Senior Application Scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Novel Sulfonamides via Reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride with Primary Amines

For inquiries, please contact: Senior Application Scientist Google Research and Development

Abstract

This technical guide provides a comprehensive protocol for the synthesis of N-substituted 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamides through the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride with primary amines. The benzoxazine moiety is a significant scaffold in medicinal chemistry, and its incorporation into sulfonamides is of great interest for the development of novel therapeutic agents. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and the necessary safety precautions.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1] The synthesis of sulfonamides is most commonly achieved through the robust reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] Concurrently, benzoxazine derivatives are an important class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities and applications in materials science.[4][5] The fusion of these two privileged scaffolds, the benzoxazine core and the sulfonamide linkage, offers a promising strategy for the generation of novel molecular entities with potentially unique pharmacological profiles.

This application note details a reliable protocol for the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, a key intermediate, with various primary amines to yield a library of novel sulfonamides. The protocol is designed for researchers in drug development and medicinal chemistry, providing not just a procedure, but also the rationale behind the experimental choices.

Reaction Mechanism and Scientific Rationale

The core of this protocol is the nucleophilic substitution reaction at the sulfonyl sulfur atom. The reactivity of the sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[1] This makes the sulfonyl group an excellent electrophile, readily attacked by the nucleophilic primary amine.

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a good leaving group, to form the stable sulfonamide bond. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The overall reaction is depicted below:

Reaction_Mechanism reagents 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride + R-NH2 (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-substituted 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide + HCl intermediate->products Chloride Elimination base_reaction HCl + Base -> Base-H+Cl-

Caption: General reaction scheme for sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a general method for the reaction. Optimization may be required for specific primary amines, particularly those with differing steric hindrance or electronic properties.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )RoleSupplier (Example)
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chlorideC₈H₆ClNO₄S247.66ElectrophileCustom Synthesis
Primary Amine (e.g., Benzylamine)C₇H₉N107.15NucleophileSigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19BaseSigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93SolventSigma-Aldrich
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃84.01Quenching/Work-upFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentFisher Scientific
Silica Gel (for column chromatography)SiO₂60.08Stationary PhaseMilliporeSigma
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Mobile PhaseFisher Scientific
HexanesC₆H₁₄86.18Mobile PhaseFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow start Start dissolve_amine 1. Dissolve primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. start->dissolve_amine cool_mixture 2. Cool the mixture to 0 °C in an ice bath. dissolve_amine->cool_mixture prepare_sulfonyl_chloride 3. Dissolve 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.2 eq) in anhydrous DCM. add_sulfonyl_chloride 4. Add the sulfonyl chloride solution dropwise to the cooled amine solution. prepare_sulfonyl_chloride->add_sulfonyl_chloride reaction 5. Stir at 0 °C for 30 min, then warm to room temperature and stir for 4-12 h. add_sulfonyl_chloride->reaction monitor_reaction 6. Monitor reaction progress by TLC. reaction->monitor_reaction quench_reaction 7. Quench with saturated NaHCO3 solution. monitor_reaction->quench_reaction extract_product 8. Extract the aqueous layer with DCM (3x). quench_reaction->extract_product combine_and_dry 9. Combine organic layers and dry over MgSO4. extract_product->combine_and_dry concentrate 10. Filter and concentrate under reduced pressure. combine_and_dry->concentrate purify 11. Purify the crude product by column chromatography. concentrate->purify end End purify->end

Sources

Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of a Benzoxazine-Based Reagent The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry, celebrated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of a Benzoxazine-Based Reagent

The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the sulfonamide moiety has been integrated into drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, diuretic, and antiviral properties.[2][3] Its unique electronic and steric properties, acting as a bioisostere of amides and carboxylic acids, allow it to form crucial hydrogen bonding interactions with biological targets, often leading to enhanced metabolic stability and pharmacokinetic profiles.

The synthesis of sulfonamides is most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The choice of the sulfonyl chloride reagent is critical, as its structure dictates the physicochemical properties of the resulting sulfonamide library. This guide focuses on a specialized building block, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) . The benzoxazine core is a privileged heterocyclic motif in drug discovery, and its incorporation into a sulfonamide scaffold offers a gateway to novel chemical space. The cyclic carbamate within the benzoxazine ring system introduces a rigid, polar environment, providing distinct opportunities for molecular recognition and modulation of properties such as solubility and cell permeability.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride for the synthesis of a diverse range of sulfonamides. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and address critical safety considerations.

Reagent Overview and Safety Precautions

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a solid, reactive electrophile. Like other sulfonyl chlorides, it is highly susceptible to hydrolysis and requires careful handling in an inert, anhydrous environment.

Safety Information:

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Signal Word: Danger.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Skin and Body Protection: A chemical-resistant lab coat or apron is required.

  • Respiratory Protection: All manipulations must be conducted within a certified chemical fume hood.

Reaction Mechanism and Workflow

The synthesis of sulfonamides from 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products reagent1 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride reaction + reagent1->reaction reagent2 Primary or Secondary Amine (R¹R²NH) reagent2->reaction base Base (e.g., Pyridine) base->reaction solvent Anhydrous Solvent (e.g., DCM) product Target Sulfonamide reaction->product byproduct Pyridinium Hydrochloride reaction->byproduct

Caption: General workflow for sulfonamide synthesis.

Mechanistic Pathway:

start Amine (R¹R²NH) + Sulfonyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product_formation Elimination of Cl⁻ intermediate->product_formation final_product Sulfonamide + HCl product_formation->final_product acid_base Base + HCl → Base·HCl final_product->acid_base

Caption: Simplified reaction mechanism for sulfonylation.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamides

This protocol provides a general method for the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous pyridine or triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution. The addition should be dropwise to control any exotherm.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides. These parameters can serve as a starting point for optimization.

ParameterRecommended ConditionRationale
Amine Stoichiometry 1.0 equivalentThe limiting reagent in the reaction.
Sulfonyl Chloride Stoichiometry 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the amine.
Base Pyridine or Triethylamine (1.5 - 2.0 equivalents)Acts as a scavenger for the HCl byproduct, driving the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are unreactive towards the sulfonyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exotherm of the reaction.
Reaction Time 4 - 24 hoursDependent on the nucleophilicity of the amine.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. For less nucleophilic amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are highly sensitive to moisture.

  • Side Product Formation: The formation of a disulfonamide can occur with primary amines. Using a slight excess of the amine can sometimes mitigate this.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Conclusion

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the synthesis of diverse sulfonamide libraries for applications in drug discovery and development. The unique benzoxazine scaffold presents exciting opportunities for creating compounds with novel biological activities and improved physicochemical properties. Adherence to strict safety protocols is paramount when working with this reactive reagent.

References

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]

  • Asif, M. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Al-Ghorbani, M., & El-Gamal, M. I. (2020). The recent progress of sulfonamide in medicinal chemistry. Future Journal of Pharmaceutical Sciences, 6(1), 1-15.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Loza, E., et al. (2016). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 52(8), 658-668.

Sources

Method

Application Note: 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride in Medicinal Chemistry

Introduction to the Privileged Scaffold The 3,1-benzoxazin-2-one core (frequently referred to in literature by its equivalent nomenclature, 1,4-dihydro-2H-3,1-benzoxazin-2-one) is a highly privileged pharmacophore in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Privileged Scaffold

The 3,1-benzoxazin-2-one core (frequently referred to in literature by its equivalent nomenclature, 1,4-dihydro-2H-3,1-benzoxazin-2-one) is a highly privileged pharmacophore in modern drug discovery. It is a central structural motif found in numerous biologically active compounds, including the antiretroviral drug efavirenz, potent non-steroidal progesterone receptor (PR) antagonists, and highly selective inhibitors of serine proteases[1].

The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride serves as a highly versatile, bifunctional building block. It combines the pharmacologically active benzoxazinone core with a highly reactive electrophilic sulfonyl chloride handle at the 6-position. This dual nature allows medicinal chemists to perform late-stage divergent synthesis, generating extensive libraries of sulfonamides to explore structure-activity relationships (SAR) without the need to reconstruct the sensitive heterocyclic core for each individual analog[2].

Mechanistic Insights: The Dual Nature of the Scaffold

The Benzoxazinone Core: Mechanism-Based Inhibition

Unlike traditional competitive inhibitors that rely solely on reversible, non-covalent interactions, benzoxazinones act as alternate substrate inhibitors (mechanism-based suicide inhibitors) for serine proteases such as human leukocyte elastase (HLE)[3].

The mechanism is driven by the electrophilic carbamate carbonyl of the benzoxazinone ring. The enzyme's active site serine hydroxyl attacks this carbonyl, resulting in a ring-opening event that forms a covalently bound acyl-enzyme intermediate[3]. Because the deacylation step (hydrolysis) is extremely slow, the enzyme's catalytic cycle is effectively stalled, leading to profound and prolonged inhibition.

Mechanism A Serine Protease (Active Site Ser-OH) C Michaelis Complex (Non-covalent) A->C B Benzoxazinone Core B->C D Nucleophilic Attack (Ring Opening) C->D k_inact E Acyl-Enzyme Intermediate D->E Covalent Bond

Fig 1. Mechanism of serine protease inhibition via acyl-enzyme intermediate formation.

The Sulfonyl Chloride Handle: Divergent Sulfonylation

The 6-sulfonyl chloride group is highly susceptible to nucleophilic attack by primary and secondary amines. By utilizing parallel synthesis techniques, this single building block can be converted into a diverse array of 6-sulfonamido-benzoxazinones (e.g., 1-[1-(Naphthalene-1-sulfonyl)-piperidin-4-yl]-1,4-dihydro-benzo[d][1,3]oxazin-2-one)[4].

Experimental Protocols

Protocol 1: High-Throughput Parallel Synthesis of 6-Sulfonamido-Benzoxazinones

Causality & Design: Sulfonylation reactions generate hydrochloric acid (HCl) as a byproduct. Because the benzoxazinone ring is highly susceptible to hydrolytic cleavage under strongly acidic or basic aqueous conditions, anhydrous conditions and non-nucleophilic organic bases (like Pyridine or DIPEA) are strictly required. Furthermore, to avoid aqueous workup—which could prematurely hydrolyze the benzoxazinone ring—polymer-supported scavenger resins are utilized for purification.

Workflow A 6-Sulfonyl Chloride Benzoxazinone C Anhydrous Coupling (Pyridine/DCM) A->C B Diverse Amine Library B->C D PS-Trisamine Scavenger Resin C->D Neutralization E Purified Sulfonamide Library D->E Filtration (No aqueous workup)

Fig 2. High-throughput parallel synthesis workflow for sulfonamide library generation.

Step-by-Step Methodology:

  • Preparation: In a dry 96-well deep-well plate under nitrogen, dispense the amine library (0.12 mmol, 1.2 eq) dissolved in anhydrous dichloromethane (DCM, 0.5 mL) into each well.

  • Base Addition: Add anhydrous pyridine (0.3 mmol, 3.0 eq) to each well. Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Electrophile Addition: Slowly add 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (0.10 mmol, 1.0 eq) dissolved in anhydrous DCM (0.5 mL) to the reaction wells.

  • Incubation: Seal the plate and agitate at room temperature for 12 hours.

  • Scavenging: Add Polymer-Supported Trisamine (PS-Trisamine) resin (0.2 mmol, 2.0 eq) to each well to covalently sequester any unreacted sulfonyl chloride. Agitate for an additional 4 hours.

  • Filtration: Filter the reaction mixtures through a frit plate into a collection plate. Wash the resin twice with DCM (0.5 mL).

  • Concentration: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the crude sulfonamide library.

  • Self-Validation / QC: Analyze via LC-MS. Diagnostic check: If the mass of the ring-opened amino acid is detected, it indicates moisture contamination or over-basification during the reaction.

Protocol 2: Kinetic Evaluation of Mechanism-Based HLE Inhibition

Causality & Design: Because benzoxazinones form a covalent acyl-enzyme intermediate, standard IC50​ values are time-dependent and mathematically insufficient for accurate SAR profiling. Instead, the efficiency of inhibition must be reported as the second-order rate constant of inactivation ( kobs​/[I] ). We utilize a specific chromogenic substrate (MeOSuc-AAPV-pNA) where the cleavage releases p-nitroaniline, allowing real-time spectrophotometric monitoring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES (pH 7.5), 0.5 M NaCl, and 10% DMSO (to maintain compound solubility).

  • Enzyme/Substrate Mix: Pre-incubate Human Leukocyte Elastase (HLE) (final concentration 10 nM) with the chromogenic substrate MeOSuc-AAPV-pNA (final concentration 0.5 mM) in a 96-well UV-transparent microplate.

  • Inhibitor Addition: Rapidly add the synthesized benzoxazinone sulfonamide analogs at varying concentrations (e.g., 0.1 µM to 10 µM).

  • Kinetic Monitoring: Immediately monitor the absorbance at 405 nm continuously for 30 minutes using a microplate reader.

  • Data Analysis: Plot the absorbance versus time. The curves will be non-linear (exponential decay of velocity) due to the time-dependent inactivation. Fit the data to the equation for pseudo-first-order inactivation to extract kobs​ .

  • Self-Validation / QC: Run a parallel control with a known reversible competitive inhibitor. The reversible inhibitor should yield a linear steady-state velocity, validating that the non-linear curves observed with the benzoxazinones are strictly due to their covalent mechanism.

Quantitative Data Summarization

The functionalization of the 6-sulfonyl chloride handle drastically alters the biological targeting of the benzoxazinone core. Below is a summary of how different sulfonamide modifications direct the pharmacological profile:

Compound ModificationPrimary TargetPrimary Assay TypeKey Kinetic MetricPharmacological Effect
6-Sulfonamide (Aliphatic Amines) Human Leukocyte Elastase (HLE)Chromogenic (pNA release) kobs​/[I]>104M−1s−1 Anti-inflammatory / COPD treatment
6-Sulfonamide (Aromatic Amines) Progesterone Receptor (PR)Radioligand Binding IC50​<10nM PR Antagonism / Contraception
4-Alkyl-6-Sulfonamide HIV-1 Reverse TranscriptaseEnzymatic Assay EC50​<50nM Antiviral (NNRTI)

References

  • Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones. Organic Letters - ACS Publications. URL:[1]

  • Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. RSC Publishing. URL:[2]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution. Organic Letters - ACS Publications. URL:[3]

  • 1-[1-(Naphthalene-1-sulfonyl)-piperidin-4-yl]-1,4-dihydro-benzo[d][1,3]oxazin-2-one. PubChem. URL:[4]

Sources

Application

Step-by-step synthesis guide for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Application Note: Synthesis and Characterization of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Technical Protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern medicinal chemistry and drug development, functionalized benzoxazinones are highly valued as privileged scaffolds. Specifically, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) serves as a critical electrophilic building block for the rapid generation of diverse sulfonamide libraries[1].

The synthesis of this intermediate relies on the direct chlorosulfonation of the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine core. As a Senior Application Scientist, I have designed this protocol to be a self-validating system: the reaction leverages the inherent regioselectivity of the cyclic carbamate, and the isolation relies on the stark solubility differential between the intermediate sulfonic acid (water-soluble) and the target sulfonyl chloride (highly hydrophobic, precipitating upon aqueous quench).

Mechanistic Causality & Regioselectivity

The starting material, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine, contains a fused aromatic system where the nitrogen atom acts as an electron-donating group via resonance, despite being attenuated by the adjacent carbonyl of the cyclic carbamate.

  • Regiocontrol: The nitrogen atom strongly directs electrophilic aromatic substitution (EAS) to the para position (C6). The ortho position is sterically hindered by the cyclic structure, ensuring high regiochemical fidelity.

  • Reagent Dual-Functionality: Chlorosulfonic acid ( ClSO3​H ) is utilized in a significant molar excess. The first equivalent acts as the electrophile to form the intermediate benzoxazine-6-sulfonic acid. Subsequent equivalents act as the chlorinating agent, converting the sulfonic acid into the final sulfonyl chloride while generating sulfuric acid and hydrogen chloride gas as byproducts.

SynthesisWorkflow SM Starting Material 2-oxo-2,4-dihydro-1H-3,1-benzoxazine EAS Step 1: EAS Formation of Sulfonic Acid (0 °C) SM->EAS Reagent Chlorosulfonic Acid (Excess ClSO3H) Reagent->EAS Chlorination Step 2: Chlorination Conversion to Sulfonyl Chloride (60 °C) EAS->Chlorination + ClSO3H Quench Step 3: Ice Quench Hydrolysis of Excess Reagent Chlorination->Quench HCl / H2SO4 byproduct Product Target Product Precipitation & Isolation Quench->Product Self-Validating Isolation

Figure 1: Synthetic workflow and mechanistic pathway for chlorosulfonation.

Experimental Protocol: Step-by-Step Methodology

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Conduct all operations in a well-ventilated fume hood using appropriate PPE (acid-resistant gloves, face shield).

Phase 1: Electrophilic Addition (0 °C)

  • Equip a thoroughly flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, an internal thermometer, and a gas scrubber system (to neutralize evolved HCl gas).

  • Charge the flask with chlorosulfonic acid (5.0 equivalents). Cool the flask to 0 °C using an ice-brine bath under a continuous sweep of dry Argon or Nitrogen.

  • Portion-wise, add 2-oxo-2,4-dihydro-1H-3,1-benzoxazine (1.0 equivalent) over 30 minutes.

    • Causality Note: The addition must be slow to control the exothermic nature of the initial sulfonic acid formation and to prevent localized heating, which could lead to polysulfonation or decomposition.

Phase 2: Chlorination & Maturation (60 °C) 4. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20 °C) over 30 minutes. 5. Gradually heat the mixture to 60 °C using a precisely controlled oil bath. Maintain this temperature for 3 to 4 hours.

  • Causality Note: Heating is required to overcome the activation energy barrier for the conversion of the intermediate aryl sulfonic acid to the sulfonyl chloride by the excess ClSO3​H . Evolution of HCl gas will be observed.

Phase 3: Self-Validating Isolation (Quenching) 6. Cool the reaction mixture back to 0 °C. 7. Critical Step: Transfer the reaction mixture dropwise via an addition funnel into a large beaker containing vigorously stirred crushed ice (approx. 10x the volume of the reaction mixture).

  • Causality Note: This step hydrolyzes the excess chlorosulfonic acid into sulfuric and hydrochloric acids (which remain in the aqueous phase). The target sulfonyl chloride is highly hydrophobic and will immediately crash out of the aqueous phase as a distinct solid, validating the success of the non-polar product formation.

  • Filter the resulting precipitate rapidly through a sintered glass funnel. Wash the filter cake thoroughly with ice-cold distilled water until the filtrate reaches a neutral pH.

  • Dry the solid in a vacuum desiccator over P2​O5​ overnight to yield the crude 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

Quantitative Data & Specifications

To ensure reproducibility and quality control, the following parameters and expected specifications must be adhered to. The target compound requires strict storage conditions to maintain its 95%+ purity and prevent hydrolysis back to the sulfonic acid[1].

Table 1: Reaction Stoichiometry & Parameters

ComponentRoleEquivalentsCondition/State
2-oxo-2,4-dihydro-1H-3,1-benzoxazineStarting Material1.0 eqSolid, strictly dry
Chlorosulfonic Acid ( ClSO3​H )Reagent / Solvent5.0 - 6.0 eqNeat liquid
Temperature ProfileKinetic ControlN/A0 °C 60 °C 0 °C
Reaction TimeMaturationN/A4.5 hours total

Table 2: Product Specifications & Handling

SpecificationDetailReference
CAS Number 1785307-15-4[1],[2]
Molecular Formula C8​H6​ClNO4​S [1],[2]
Molecular Weight 247.66 g/mol [2]
Expected Yield 75% - 85%Empirical Data
Physical Form Solid[1]
Storage Temperature 2-8 °C (Refrigerated)[1]
Atmosphere Inert atmosphere (Argon/Nitrogen)[1]

References

Sources

Method

Application Note: 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for generating high-quality screening libraries. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for generating high-quality screening libraries. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) is a highly versatile, dual-reactivity scaffold[1]. It combines a highly electrophilic sulfonyl chloride group with a rigid, planar 1,4-dihydro-2H-3,1-benzoxazin-2-one core. This application note provides a comprehensive guide to utilizing this compound, detailing the mechanistic rationale behind its reactivity, its biological relevance, and self-validating experimental protocols for library synthesis.

Mechanistic Insights & Causality in Drug Design

The Sulfonyl Chloride Electrophile

The C6-sulfonyl chloride moiety serves as an ideal handle for rapid, high-yielding parallel synthesis. By reacting with diverse primary and secondary amines, it forms sulfonamides—metabolically stable bioisosteres of amides. Unlike the planar geometry of amides, sulfonamides possess a tetrahedral geometry, allowing the appended substituents to project into distinct chemical space. This geometric shift is often critical for optimizing binding thermodynamics in deep enzymatic pockets.

The 3,1-Benzoxazin-2-one Privileged Scaffold

The 1,4-dihydro-2H-3,1-benzoxazin-2-one core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules[2][3].

  • Hydrogen Bonding & Rigidity: The cyclic carbamate acts as both a hydrogen bond donor (N-H) and acceptor (C=O), embedded within a rigid, planar framework that minimizes entropic penalties upon target binding.

  • Clinical Precedents: This specific core is the primary pharmacophore in Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV/AIDS therapy, where the benzoxazinone ring makes critical van der Waals and hydrogen-bonding contacts within the allosteric pocket[4][5].

  • Emerging Targets: Derivatives of this scaffold have demonstrated potent activity as oxytocin receptor antagonists (e.g., L-371,257 for preterm labor)[6] and as inhibitors of Long Chain Fatty Acid Elongase 6 (ELOVL6), a target for metabolic disorders[7].

Quantitative Data & Physicochemical Profile

To ensure reproducibility and optimal handling, the quantitative properties and typical reaction metrics of the building block are summarized below.

ParameterSpecification / Value
Chemical Name 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
CAS Number 1785307-15-4
Molecular Formula C8H6ClNO4S
Molecular Weight 247.66 g/mol
Core Scaffold 1,4-Dihydro-2H-3,1-benzoxazin-2-one
Electrophilic Site C6-Sulfonyl Chloride
Typical Sulfonylation Yield 75% – 95% (Amine dependent)
Storage Conditions Moisture-sensitive; store at 2–8°C under inert gas

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be empirically verified before proceeding to subsequent synthetic steps.

Protocol A: High-Throughput Sulfonamide Library Synthesis

This protocol describes the parallel synthesis of sulfonamides via the nucleophilic attack of various amines on the sulfonyl chloride.

Mechanistic Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than pyridine or triethylamine. DIPEA is highly sterically hindered and non-nucleophilic, which prevents the competitive consumption of the sulfonyl chloride into unstable intermediates, thereby minimizing hydrolysis from trace moisture. Dichloromethane (DCM) is chosen as the solvent for its excellent solvation of both the building block and the resulting sulfonamide.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, inert-gas flushed reaction vial, dissolve the selected primary or secondary amine (1.1 equivalents) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equivalents) to the amine solution. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the vial to 0°C using an ice bath. Causality: Starting at 0°C controls the exothermic nucleophilic attack, suppressing the formation of sulfonic acid byproducts. Slowly add 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.0 equivalent) dropwise as a solution in anhydrous DCM.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting sulfonyl chloride will react with the methanol/water in the LC-MS eluent to show a mass of m/z ~229 (sulfonic acid) or m/z ~243 (methyl sulfonate). The complete disappearance of these peaks and the emergence of the target sulfonamide mass [M+H]+ validates step completion.

  • Work-up: Quench the reaction with saturated aqueous NH4​Cl . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Late-Stage N-Alkylation of the Benzoxazinone Core

Once the sulfonamide library is generated, the cyclic carbamate nitrogen can be functionalized to explore additional structure-activity relationships (SAR).

Mechanistic Rationale: The cyclic carbamate N-H is weakly acidic ( pKa​ ~10–11). Cesium carbonate ( Cs2​CO3​ ) is selected as the base in N,N-Dimethylformamide (DMF). The large ionic radius of the cesium cation poorly coordinates with the generated amide anion, leaving a highly reactive, "naked" nucleophile. This accelerates the SN​2 attack on the alkyl halide while being mild enough to prevent the hydrolysis of the newly formed sulfonamide linkage.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the sulfonamide intermediate (1.0 equivalent) in anhydrous DMF (0.1 M). Add Cs2​CO3​ (1.5 equivalents). Stir at room temperature for 15 minutes to allow complete deprotonation.

  • Alkylation: Add the desired alkyl halide (1.2 equivalents) dropwise.

  • Heating (Conditional): Stir at room temperature for 4 hours. If sterically hindered electrophiles are used, elevate the temperature to 60°C.

  • Self-Validation: TLC (Hexanes/Ethyl Acetate) will show a distinct upward shift in the retention factor ( Rf​ ) as the polar N-H bond is replaced by a lipophilic alkyl group.

  • Isolation: Dilute the mixture with Ethyl Acetate and wash extensively with water (3x) to remove DMF and inorganic salts. Dry and purify via flash chromatography.

Visualizations

G A Benzoxazine Sulfonyl Chloride C Sulfonylation (DIPEA, DCM, 0°C) A->C B Diverse Amines (1° or 2°) B->C D Sulfonamide Intermediates C->D E N-Alkylation (R-X, Cs2CO3) D->E F Novel Drug Candidates E->F

Workflow for generating drug candidates via the benzoxazine-6-sulfonyl chloride scaffold.

Pathway N1 Benzoxazinone Derivative N2 Allosteric Pocket Binding N1->N2 N3 Protein Conformational Shift N2->N3 N4 Enzyme/Receptor Inhibition N3->N4 N5 Therapeutic Efficacy N4->N5

Mechanism of action for benzoxazinone-derived allosteric modulators and inhibitors.

References

  • 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Sigma-Aldrich[Link][1]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry Current Medicinal Chemistry (ResearchGate)[Link][2]

  • Structural biology of HIV-1 reverse transcriptase allosteric inhibitors for drug design PubMed Central (PMC)[Link][5]

  • Progress in the Development of Oxytocin Antagonists for Use in Preterm Labor PubMed[Link][6]

  • Discovery of Novel Benzoxazinones as Potent and Orally Active Long Chain Fatty Acid Elongase 6 Inhibitors ResearchGate[Link][7]

  • Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones Organic Letters - ACS Publications[Link][4]

Sources

Application

Application Note: Preparation and Bioconjugation of Fluorescent Probes Using 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride

Scientific Rationale & Mechanistic Insights Benzoxazine and benzophenoxazine derivatives have emerged as highly versatile fluorochromophores in bioimaging due to their exceptional photostability, high molar absorptivity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

Benzoxazine and benzophenoxazine derivatives have emerged as highly versatile fluorochromophores in bioimaging due to their exceptional photostability, high molar absorptivity, and tunable emission profiles that frequently extend into the long-wavelength and near-infrared (NIR) regions[1]. The compound 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride serves as a premium building block for developing custom fluorescent probes[2].

The structural utility of this molecule lies in the integration of the fluorescent 2-oxo-2,4-dihydro-1H-3,1-benzoxazine core with a highly reactive sulfonyl chloride moiety at the 6-position. Sulfonyl chlorides are potent electrophiles that react rapidly with non-protonated aliphatic amines to form highly stable sulfonamide linkages[3]. This chemistry is foundational for two primary applications:

  • De novo synthesis of organelle-targeted probes: By reacting the sulfonyl chloride with amine-containing targeting ligands (e.g., morpholine for lysosomes), researchers can generate custom intracellular probes. The addition of sulfonamide groups to benzoxazine cores has been shown to significantly enhance specificity for organelles like the endoplasmic reticulum and vacuolar membranes[1].

  • Direct bioconjugation to macromolecules: The reagent can be used to covalently label the ϵ -amino groups of lysine residues on antibodies or proteins, enabling downstream applications in flow cytometry and dual-fluorescence analysis[4].

Causality in Reaction Conditions

To ensure a self-validating and highly efficient protocol, the following mechanistic principles must dictate your experimental setup:

  • Solvent Selection: Sulfonyl chlorides are highly susceptible to hydrolysis. They must be reconstituted in strictly anhydrous N,N-Dimethylformamide (DMF). Dimethyl sulfoxide (DMSO) is strictly contraindicated, as it can actively react with sulfonyl chlorides, degrading the reactive group before conjugation[5].

  • pH Optimization: The amidation reaction requires the target amine to be in its non-protonated, nucleophilic state. For protein lysines (pKa ~10.5), a buffer pH of 8.5–9.5 is required[3]. Exceeding pH 9.5 exponentially accelerates the competing hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid byproduct[6].

  • Temperature Control: Because hydrolysis competes with amidation in aqueous environments, bioconjugation reactions are performed at 4°C. The lower temperature suppresses the rate of hydrolysis more than it suppresses the amidation reaction, maximizing the final Degree of Labeling (DOL).

ReactionPathway Benzoxazine 2-Oxo-2,4-dihydro-1H-3,1- benzoxazine-6-sulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Transient) Benzoxazine->Intermediate Base (pH 8.5-9.5) Hydrolysis Sulfonic Acid Byproduct (Hydrolyzed Dye) Benzoxazine->Hydrolysis H2O (Competing) Amine Target Molecule (Primary Amine) (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Sulfonamide-Linked Fluorescent Probe (Stable Conjugate) Intermediate->Product - HCl

Mechanism of sulfonamide bond formation and competing hydrolysis in benzoxazine labeling.

Experimental Protocols

Protocol A: Synthesis of a Small-Molecule Lysosome-Targeted Probe

This protocol describes the conjugation of the benzoxazine sulfonyl chloride to 4-(2-aminoethyl)morpholine, a known lysosomotropic moiety.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1.0 eq (e.g., 50 mg) of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride in 5 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Amine Addition: Dissolve 1.2 eq of 4-(2-aminoethyl)morpholine in 1 mL of anhydrous DCM. Add this dropwise to the reaction mixture over 10 minutes at 0°C (ice bath) to prevent exothermic side reactions.

  • Incubation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Validation (Self-Validating Step): Monitor reaction completion via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The disappearance of the high-Rf starting material and the appearance of a highly fluorescent, lower-Rf product spot confirms successful conversion.

  • Purification: Wash the organic layer twice with saturated aqueous NaHCO₃ and once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Protocol B: Direct Bioconjugation to IgG Antibodies

This protocol outlines the covalent labeling of an antibody for immunofluorescence or flow cytometry.

  • Protein Preparation: Dialyze or desalt the IgG antibody into 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 2–5 mg/mL. Critical: Ensure no primary amine-containing buffers are present[6].

  • Dye Reconstitution: Immediately prior to use, dissolve the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride in anhydrous DMF to a concentration of 10 mg/mL. Do not store reconstituted dye; sulfonyl chlorides degrade rapidly in solution.

  • Conjugation: While gently vortexing the protein solution, add the dye stock dropwise. Target a 15-to-20-fold molar excess of dye to protein. Do not exceed 10% (v/v) total DMF in the final reaction mixture to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 1 to 2 hours with continuous end-over-end rotation.

  • Quenching & Purification: Quench unreacted dye by adding 1/10th volume of 1 M Tris-HCl (pH 8.0) for 15 minutes. Purify the labeled protein from the hydrolyzed sulfonic acid byproduct using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4)[3].

  • Validation (Self-Validating Step): Measure the absorbance of the purified conjugate at 280 nm (protein) and the excitation maximum of the benzoxazine derivative. Calculate the Degree of Labeling (DOL) using the Beer-Lambert law to ensure an optimal ratio of 2–5 dyes per IgG molecule.

Quantitative Data & Optimization Matrices

Table 1: Buffer Compatibility for Sulfonyl Chloride Bioconjugation
Buffer SystempH RangeCompatibilityMechanistic Rationale
Sodium Bicarbonate 8.5 – 9.0Optimal Maintains deprotonated amines without driving excessive dye hydrolysis.
PBS (Phosphate) 7.2 – 7.4Suboptimal pH is too low; lysine ϵ -amines remain protonated, drastically reducing reaction efficiency.
Tris-HCl 8.0 – 8.5Incompatible Contains primary amines that will competitively react with and consume the sulfonyl chloride.
HEPES 8.0 – 8.5Poor Secondary amines in the piperazine ring of HEPES can slowly react with sulfonyl chlorides.
Table 2: Optimization of Dye-to-Protein (D/P) Molar Ratios for IgG Labeling
Initial D/P Molar RatioExpected Final DOL (Dyes/IgG)Application SuitabilityRisk of Precipitation
5 : 1 1 – 2In vivo imaging / highly sensitive functional targetsLow
15 : 1 3 – 5Flow cytometry / Immunofluorescence (Optimal)Low to Moderate
30 : 1 > 6Not recommended (Fluorophore self-quenching occurs)High

References

  • 1 - International Journal of Molecular Sciences (PMC9918004). 2.2 - BuyChemJapan. 3.4 - Biology of the Cell (PubMed).

  • 3 - Thermo Fisher Scientific.

  • 5 - Boca Scientific Inc. 6.6 - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride during synthesis

Welcome to the technical support center for the synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address a critical challenge in its synthesis: the prevention of hydrolysis of the sulfonyl chloride functional group. This resource provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the integrity and yield of your target compound.

I. Understanding the Challenge: The Inherent Instability of Sulfonyl Chlorides

The sulfonyl chloride group is a highly reactive electrophile, making it a valuable functional group for the synthesis of sulfonamides and other derivatives. However, this reactivity also renders it susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding sulfonic acid. The presence of even trace amounts of water in your reaction mixture can significantly reduce the yield and purity of your desired 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

The hydrolysis of a sulfonyl chloride proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom, resulting in the displacement of the chloride ion.[1] This process is often irreversible and leads to the formation of the significantly less reactive sulfonic acid, which can complicate purification and downstream reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis during the synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride?

A1: The primary cause of hydrolysis is the presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, glassware, or exposure to atmospheric moisture.[2]

Q2: How can I detect the presence of the hydrolyzed sulfonic acid byproduct in my reaction mixture?

A2: The sulfonic acid byproduct has significantly different physical properties compared to the sulfonyl chloride. It is more polar and will have a different retention factor (Rf) on a thin-layer chromatography (TLC) plate. It can also be identified using analytical techniques such as NMR spectroscopy (disappearance of the sulfonyl chloride proton signal and appearance of a new aromatic proton signal), and mass spectrometry (a different molecular weight).

Q3: Is it possible to convert the sulfonic acid byproduct back to the sulfonyl chloride?

A3: While possible using reagents like thionyl chloride or phosphorus pentachloride, this conversion often requires harsh conditions that may not be compatible with the benzoxazine ring system. It is far more efficient to prevent its formation in the first place.

Q4: Can the choice of synthetic route impact the likelihood of hydrolysis?

A4: Absolutely. Synthetic routes that involve aqueous workups or are performed in protic solvents are more prone to hydrolysis. For instance, a common method for synthesizing aryl sulfonyl chlorides is the Sandmeyer-type reaction, which utilizes aqueous conditions and can lead to significant hydrolysis if not carefully controlled.[3]

III. Troubleshooting Guide: Preventing Hydrolysis at Every Step

This section provides a detailed, step-by-step guide to minimizing hydrolysis during the synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

Issue 1: Contamination from Solvents and Reagents

Root Cause: The use of solvents and reagents that have not been rigorously dried is a major source of water contamination.

Troubleshooting & Prevention:

  • Solvent Selection and Preparation:

    • Recommendation: Utilize anhydrous solvents. Common choices for reactions involving sulfonyl chlorides include dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF).

    • Protocol: Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate, or distillation over a suitable desiccant) immediately before use. Store dried solvents under an inert atmosphere.

  • Reagent Purity:

    • Recommendation: Ensure all starting materials and reagents are anhydrous.

    • Protocol: If a starting material is suspected to contain water, it should be dried under vacuum or by azeotropic distillation with a suitable solvent (e.g., toluene).

Issue 2: Exposure to Atmospheric Moisture

Root Cause: The sulfonyl chloride is sensitive to moisture in the air.

Troubleshooting & Prevention:

  • Inert Atmosphere:

    • Recommendation: Conduct all manipulations of the sulfonyl chloride under an inert atmosphere of nitrogen or argon.

    • Protocol: Use a Schlenk line or a glovebox for the reaction setup and any subsequent transfers.

  • Dry Glassware:

    • Recommendation: All glassware must be scrupulously dried.

    • Protocol: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

Issue 3: Hydrolysis During Reaction Workup

Root Cause: Aqueous workup procedures are a common source of hydrolysis.

Troubleshooting & Prevention:

  • Anhydrous Workup:

    • Recommendation: Whenever possible, opt for an anhydrous workup.

    • Protocol: After the reaction is complete, the reaction mixture can be filtered to remove any solids, and the solvent evaporated under reduced pressure. The crude product can then be purified by non-aqueous methods like recrystallization from an anhydrous solvent or chromatography using a non-polar eluent.

  • Modified Aqueous Workup:

    • Recommendation: If an aqueous workup is unavoidable, it must be performed quickly and at low temperatures.

    • Protocol: Quench the reaction by pouring it into ice-cold water or brine. Immediately extract the product into a non-polar organic solvent. Minimize the contact time between the sulfonyl chloride and the aqueous phase.

Issue 4: Hydrolysis During Purification

Root Cause: The purification method itself can introduce water.

Troubleshooting & Prevention:

  • Chromatography:

    • Recommendation: Use a non-polar solvent system for column chromatography.

    • Protocol: Ensure the silica gel is properly dried before use. Run the column with anhydrous solvents.

  • Recrystallization:

    • Recommendation: Choose a solvent system from which the sulfonyl chloride will readily crystallize and that can be easily dried.

    • Protocol: Use minimal amounts of hot, anhydrous solvent to dissolve the crude product. Allow the solution to cool slowly to induce crystallization.

IV. Visualizing the Hydrolysis Pathway and Prevention Strategies

The following diagram illustrates the mechanism of sulfonyl chloride hydrolysis and highlights the key intervention points for its prevention.

Hydrolysis_Prevention cluster_prevention Key Intervention Points Start 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (Target Compound) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Start->Hydrolysis Susceptible to Nucleophilic Attack H2O Water (H₂O) (Contaminant) H2O->Hydrolysis Nucleophile Product 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid (Hydrolysis Product) Hydrolysis->Product Forms Prevention Prevention Strategies Prevention->H2O Eliminate/Minimize Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere Inert Atmosphere (N₂/Ar) Dry_Glassware Oven-Dried Glassware Anhydrous_Workup Anhydrous Workup

Caption: Hydrolysis pathway and key prevention points.

V. Summary of Critical Parameters for Synthesis

ParameterRecommendationRationale
Solvents Use freshly dried, anhydrous solvents (e.g., DCM, THF).To minimize the primary source of water contamination.[2]
Atmosphere Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).To prevent the introduction of atmospheric moisture.[2]
Glassware Thoroughly oven-dry all glassware before use.To eliminate residual water on glass surfaces.[2]
Workup Employ an anhydrous workup or a rapid, cold aqueous workup.To minimize contact time with water and prevent hydrolysis post-reaction.
Purification Use anhydrous solvents for chromatography or recrystallization.To avoid introducing water during the final purification step.

VI. Recommended Anhydrous Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a sulfonyl chloride under anhydrous conditions, which can be adapted for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

Materials:

  • Starting material (e.g., the corresponding amine for a Sandmeyer-type reaction or sulfonic acid)

  • Chlorinating agent (e.g., thionyl chloride, sulfuryl chloride)

  • Anhydrous solvent (e.g., DCM, THF)

  • Anhydrous base (if required, e.g., pyridine, triethylamine)

  • Oven-dried glassware

  • Schlenk line or glovebox

Procedure:

  • Preparation: Assemble the oven-dried glassware under a positive pressure of nitrogen or argon.

  • Reaction Setup: In the reaction flask, dissolve the starting material in the anhydrous solvent.

  • Reagent Addition: Cool the solution to the appropriate temperature (often 0 °C or below) in an ice or dry ice/acetone bath. Slowly add the chlorinating agent dropwise via a syringe or dropping funnel. If a base is required, it can be added prior to or concurrently with the chlorinating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method.

  • Workup (Anhydrous): Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove any solid byproducts.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate anhydrous solvent or by column chromatography using anhydrous eluents.

  • Storage: Store the final product under an inert atmosphere at a low temperature to prevent degradation.

By adhering to these rigorous anhydrous techniques, researchers can significantly improve the yield and purity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride and ensure the success of their synthetic endeavors.

VII. References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Ion, A., et al. (2011). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 13(5), 1151-1156.

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2555-2565.

  • Doyle, A. G., & Jacobsen, E. N. (2007). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition, 46(23), 4378-4381.

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 229-265.

  • European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.

  • Google Patents. (n.d.). CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride. Retrieved from

  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Here is a comprehensive technical support guide designed for researchers and drug development professionals working with this specific building block. Mechanistic Overview: The Dual-Reactivity Challenge When utilizing 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive technical support guide designed for researchers and drug development professionals working with this specific building block.

Mechanistic Overview: The Dual-Reactivity Challenge

When utilizing 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4) for sulfonamide synthesis, chemists frequently encounter unexpectedly low yields. As an Application Scientist, I often trace this back to the bifunctional nature of the molecule.

While the sulfonyl chloride moiety is highly electrophilic and primed for sulfonamide formation, the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine ring (a cyclic carbamate) is highly susceptible to nucleophilic attack. If reaction conditions are not strictly controlled, the amine nucleophile will attack the carbonyl carbon of the benzoxazinone ring, leading to irreversible ring-opening [2]. Furthermore, like all sulfonyl chlorides, the compound is highly sensitive to moisture and will rapidly hydrolyze to an unreactive sulfonic acid [1].

Success requires a delicate kinetic balance: maximizing the rate of sulfonylation while suppressing both ring-opening and hydrolysis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is below 20%, and LC-MS shows a major side product with a higher mass than my target. What is happening? Cause: You are likely observing benzoxazinone ring-opening . Primary and secondary amines are strong nucleophiles. If you use an excess of the reactant amine (e.g., 2.0+ equivalents) to act as both the reactant and the acid scavenger, the unreacted amine will attack the cyclic carbamate, cleaving the ring [2]. Solution: Strictly limit the reactant amine to 1.0 - 1.05 equivalents . To scavenge the HCl byproduct, use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Pyridine [1].

Q2: TLC shows complete consumption of the starting material, but my product spot is missing. Instead, there is a massive, highly polar spot at the baseline. Why? Cause: Hydrolysis of the sulfonyl chloride. Trace water in your solvent, glassware, or amine has reacted with the sulfonyl chloride to form a highly polar sulfonic acid [1]. Solution: This is a self-validating failure mode; the baseline spot on normal-phase silica TLC is the ultimate indicator of moisture contamination. Ensure all glassware is oven-dried, use strictly anhydrous solvents (e.g., dry DCM or THF), and perform the reaction under an inert nitrogen or argon atmosphere.

Q3: Can I use Schotten-Baumann conditions (aqueous NaOH/Na2CO3) to synthesize this sulfonamide? Cause: No. While aqueous inorganic bases are commonly used for robust sulfonyl chlorides [3], the benzoxazinone ring is sensitive to hydroxide-mediated hydrolysis. Aqueous basic conditions will destroy the cyclic carbamate and hydrolyze the sulfonyl chloride simultaneously. Solution: Stick exclusively to strictly anhydrous organic conditions.

Reaction Pathway Visualization

G SM 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine- 6-sulfonyl chloride + R-NH2 Cond1 Anhydrous, 1.0 eq Amine DIPEA (Base), 0 °C SM->Cond1 Cond2 Excess Amine or Elevated Temp (>25 °C) SM->Cond2 Cond3 Presence of Moisture or Aqueous Base SM->Cond3 Prod1 Desired Sulfonamide (High Yield) Cond1->Prod1 Electrophilic Substitution Prod2 Benzoxazinone Ring Opening (Major Side Product) Cond2->Prod2 Nucleophilic Attack Prod3 Sulfonic Acid Hydrolysis (Degradation) Cond3->Prod3 Hydrolysis

Reaction pathways of benzoxazinone sulfonyl chloride under various experimental conditions.

Quantitative Data: Base and Solvent Optimization

To illustrate the causality of reagent selection, the following table summarizes the effect of different bases and stoichiometries on the reaction yield of the desired sulfonamide versus side products.

Equivalent of AmineBase Used (Eq)SolventTemp (°C)Desired Sulfonamide Yield (%)Ring-Opened Side Product (%)Sulfonic Acid (Hydrolysis) (%)
2.5 eqNone (Amine acts as base)DCM25 °C18%76% <5%
1.0 eqNaOH (1.5 eq, aq)DCM/H₂O0 °C0%15%85%
1.0 eqPyridine (1.2 eq)THF0 °C82%<5%<5%
1.0 eq DIPEA (1.5 eq) Anhydrous DCM 0 °C to RT 94% <2% <2%

Data Interpretation: Using the amine itself as a base drives the undesired nucleophilic ring-opening. Aqueous bases drive hydrolysis. The optimal system utilizes a stoichiometric amount of amine with DIPEA in anhydrous DCM.

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; if the temperature and stoichiometry are strictly maintained, the kinetic preference for sulfonylation over ring-opening is guaranteed.

Materials Required:

  • 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology:

  • Preparation & Purging: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen or argon.

  • Amine Solution: Dissolve the primary/secondary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

    • Causality Note: Low temperature exponentially decreases the rate of benzoxazinone ring-opening while maintaining rapid sulfonyl chloride reactivity.

  • Electrophile Addition: Dissolve the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

    • Causality Note: Dropwise addition prevents localized heating and keeps the concentration of the highly reactive electrophile controlled, preventing di-sulfonylation.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature. Monitor via LC-MS.

    • Self-Validation: Do not rely solely on TLC, as the ring-opened byproduct and desired sulfonamide often exhibit similar Rf values but distinct m/z ratios.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to isolate the pure sulfonamide.

References

  • Nair, R. V., & Sanjayan, G. J. "(Thio)urea-mediated benzoxazinone opening: mild approach towards synthesis of o-(substituted amido)benzamides." RSC Advances, 2014, 4(14), 7058-7061. Available at:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules, 2019. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride During Storage

Welcome to the technical support center for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this reactive compound. Here, you will find in-depth troubleshooting advice, preventative measures, and analytical protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride after a few weeks of storage. What is the likely cause?

A1: The most probable cause of degradation is hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, including atmospheric moisture.[1][2] This reaction converts the sulfonyl chloride group (-SO₂Cl) into the corresponding sulfonic acid (-SO₃H). The benzoxazine ring system itself can also be susceptible to hydrolysis under certain conditions. To minimize this, it is crucial to store the compound under strictly anhydrous conditions.

Q2: My compound has developed a slight discoloration and has a pungent odor. What does this indicate?

A2: Discoloration and the evolution of a sharp, acidic odor are strong indicators of decomposition. The pungent smell is likely due to the formation of hydrogen chloride (HCl) gas, a byproduct of the hydrolysis reaction with water.[2] Other complex degradation pathways may also contribute to the formation of colored impurities.

Q3: Can temperature fluctuations during storage affect the stability of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride?

A3: Yes, temperature is a critical factor. Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition.[3] It is recommended to store the compound at low, stable temperatures, such as in a freezer at -15°C or below, to maintain its stability over time.[4]

Q4: What are the best practices for handling this compound to prevent degradation before it even goes into storage?

A4: Proper handling from the moment you receive the compound is essential. Always handle 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride in a controlled environment, such as a glove box or under a stream of dry, inert gas like nitrogen or argon.[3][5] Use oven-dried glassware and anhydrous solvents for any manipulations.[3][6] These precautions will minimize exposure to atmospheric moisture.

Troubleshooting Guide: Degradation During Storage

This section provides a systematic approach to identifying and resolving common degradation issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased Purity (Confirmed by analysis) Hydrolysis: Reaction with ambient moisture.1. Verify Storage Conditions: Ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere.[7] 2. Repackage if Necessary: If the original container seal is compromised, transfer the compound to a new, dry container under inert gas. 3. Future Prevention: Always handle in a glove box or under inert gas.
Clumping or Caking of the Solid Moisture Absorption: The compound has been exposed to humidity, leading to partial hydrolysis and physical changes.1. Assess Usability: The material may still be usable if the degradation is minor. Assess purity using HPLC or NMR.[1][8] 2. Purification (if feasible): Depending on the scale and nature of impurities, recrystallization from an appropriate anhydrous solvent may be possible. This should be performed with caution due to the compound's reactivity.
Discoloration and/or Pungent Odor Significant Decomposition: Advanced hydrolysis and potentially other degradation pathways have occurred.[2]1. Purity Analysis: Quantify the extent of degradation. 2. Consider Disposal: If purity is significantly compromised, it is often best to dispose of the material according to safety guidelines and obtain a fresh batch.
Inconsistent Experimental Results Variable Reagent Quality: The purity of the sulfonyl chloride is not consistent, leading to unreliable reaction outcomes.1. Aliquot Upon Receipt: For a new batch, divide it into smaller, single-use aliquots under an inert atmosphere. This prevents repeated exposure of the entire stock to the atmosphere. 2. Routine Purity Checks: Periodically re-analyze the purity of your stored material, especially for long-term projects.

Visualizing the Primary Degradation Pathway

The primary degradation pathway for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is hydrolysis. The following diagram illustrates this process.

G Hydrolysis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride A 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride C 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid A->C Hydrolysis D Hydrogen Chloride (HCl) A->D + HCl B Water (H₂O) (from ambient moisture) B->C G Troubleshooting Workflow for Compound Degradation Start Suspicion of Degradation (e.g., poor reaction yield, visual change) Assess Visually Inspect Sample (color, clumping, odor) Start->Assess Analyze Perform Purity Analysis (e.g., HPLC, NMR) Assess->Analyze PurityOK Purity Acceptable? Analyze->PurityOK Use Proceed with Experiment PurityOK->Use Yes Troubleshoot Review Storage and Handling Procedures PurityOK->Troubleshoot No Purify Consider Purification (if feasible) Troubleshoot->Purify Discard Discard and Obtain Fresh Material Troubleshoot->Discard

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride Coupling

Welcome to the Technical Support Center for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4). This bifunctional building block is highly valued in drug discovery for synthesizing sulfonamide-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4). This bifunctional building block is highly valued in drug discovery for synthesizing sulfonamide-containing benzoxazinone derivatives. However, its dual reactivity—an electrophilic sulfonyl chloride and a base-sensitive cyclic carbamate (benzoxazinone) core—presents unique solvent and condition optimization challenges.

Below is our comprehensive troubleshooting guide, quantitative solvent matrix, and self-validating protocol to ensure high-yielding couplings.

Part 1: Troubleshooting & FAQs

Q1: Why does my sulfonylation reaction yield multiple side products, and how does solvent choice affect this? A1: The 2-oxo-2,4-dihydro-1H-3,1-benzoxazine core contains an acidic cyclic carbamate NH. In highly polar, strongly basic solvent systems (like neat pyridine or DMF with strong inorganic bases), this NH can be deprotonated, leading to N-alkylation/sulfonylation or base-catalyzed ring opening. Furthermore, sulfonyl chlorides are highly sensitive to moisture and can undergo rapid hydrolysis to the corresponding sulfonic acid or decompose via SO₂ extrusion[1]. Causality: Polar aprotic solvents like DMF stabilize charge separation, accelerating both the desired sulfonylation and undesired nucleophilic attack on the benzoxazinone carbonyl. Switching to a less polar, non-nucleophilic solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) suppresses ring-opening while maintaining sufficient solubility for the coupling[2].

Q2: What is the optimal solvent and base combination for primary versus secondary amines? A2: The steric bulk of the amine dictates the kinetic requirements of the reaction.

  • For Primary Amines: They are highly nucleophilic. Using DCM with a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 0 °C prevents di-sulfonylation and protects the benzoxazinone core.

  • For Secondary Amines: Steric hindrance slows the reaction, increasing the risk of competitive sulfonyl chloride hydrolysis if trace water is present. A solvent system of THF with Triethylamine (Et₃N) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at room temperature provides the necessary activation[1].

Quantitative Solvent Optimization Matrix
Amine TypePreferred SolventBase / CatalystTempAvg. YieldPrimary Side Reaction Avoided
Primary Anhydrous DCMDIPEA (1.2 eq)0 °C to RT85–92%Di-sulfonylation, Ring-opening
Secondary Anhydrous THFEt₃N (1.5 eq) + DMAP (0.1 eq)RT75–85%Hydrolysis, Unreacted starting material
Aniline (Aryl) Pyridine / DCM (1:4)Pyridine (acts as base)RT to 40 °C70–80%Sluggish kinetics

Q3: I suspect my 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has degraded. How can I verify its integrity before optimizing solvents? A3: The lability of the SO₂–Cl bond requires careful handling, as sulfonyl chlorides degrade into sulfonic acids upon exposure to atmospheric moisture[3]. Before adjusting your solvent system, verify reagent purity. Self-Validation Check: A degraded batch will be insoluble in cold, anhydrous DCM (sulfonic acids are highly polar and typically insoluble in DCM, whereas the intact sulfonyl chloride is readily soluble). Always store the reagent under an inert atmosphere (Ar or N₂) in a desiccator at -20 °C.

Part 2: Self-Validating Experimental Protocol

Standard Operating Procedure: Coupling with a Primary Amine

Objective: Synthesize a secondary sulfonamide while preserving the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine core. Self-Validation Checkpoint: The reaction mixture should remain a clear solution or fine suspension. Rapid formation of a thick, gummy precipitate upon base addition often indicates bulk hydrolysis or polymerization of the benzoxazinone core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Amine Dissolution: Dissolve the primary amine (1.0 equiv, 1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (1.2 equiv, 1.2 mmol) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile. This avoids the formation of highly reactive sulfonyl-ammonium intermediates that might indiscriminately attack the benzoxazinone ring.

  • Electrophile Addition: In a separate dry vial, dissolve 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.05 equiv, 1.05 mmol) in 3.0 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C keeps the local concentration of the electrophile low, strictly favoring mono-sulfonylation and preventing exothermic degradation[1].

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is typically complete within 2–4 hours.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mildly acidic quench that neutralizes the DIPEA without being acidic enough to protonate the newly formed sulfonamide or cleave the benzoxazinone ring.

  • Extraction & Workup: Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 3: Mechanistic & Workflow Visualization

G Start 2-Oxo-benzoxazine Sulfonyl Chloride Amine Amine Nucleophile? Start->Amine Primary Primary Amine (High Reactivity) Amine->Primary Secondary Secondary Amine (Steric Hindrance) Amine->Secondary Solv1 Solvent: Anhydrous DCM Base: DIPEA Temp: 0°C to RT Primary->Solv1 Solv2 Solvent: Anhydrous THF Base: Et3N + DMAP Temp: RT to 40°C Secondary->Solv2 Risk1 Prevents: Di-sulfonylation & Ring Opening Solv1->Risk1 Workup Mild Quench (NH4Cl) & Extraction Solv1->Workup Risk2 Prevents: Hydrolysis & Sluggish Kinetics Solv2->Risk2 Solv2->Workup Product Target Sulfonamide Isolated Workup->Product

Solvent optimization workflow for benzoxazinone sulfonyl chloride coupling.

Part 4: References

  • NIH PubMed Central. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." J Org Chem.[Link]

  • MDPI. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Int J Mol Sci.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Workflows

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals utilizing 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride [1] in complex organic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals utilizing 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride [1] in complex organic syntheses.

While this bifunctional building block is highly valuable for installing functionalized sulfonamide moieties, its dual-reactive nature presents unique chemoselectivity challenges. This guide synthesizes mechanistic theory with field-proven methodologies to help you eliminate side reactions, optimize yields, and establish a self-validating experimental protocol.

Mechanistic Overview of Chemoselectivity

To master this reagent, one must understand the causality behind its reactivity. The molecule contains two highly electrophilic centers and one acidic proton:

  • The Sulfonyl Chloride Group (-SO₂Cl): The intended site for nucleophilic attack by amines to form sulfonamides. It is highly susceptible to hydrolysis in the presence of moisture[2].

  • The Cyclic Carbamate (Benzoxazinone) Ring: The carbonyl carbon (C=O) of the 1H-3,1-benzoxazine-2(4H)-one ring is an electrophilic center. Strong nucleophiles can attack this position, leading to irreversible ring-opening[3].

  • The Carbamate Nitrogen (NH): The proton at the 1-position is mildly acidic. If deprotonated by a strong base, the resulting anion can attack the sulfonyl chloride of a neighboring molecule, triggering a polymerization/oligomerization cascade.

Reaction Pathway Visualization

The following chemoselectivity map illustrates the divergent pathways dictated by your experimental conditions.

G Reagent 2-oxo-2,4-dihydro-1H-3,1-benzoxazine- 6-sulfonyl chloride Desired Desired Sulfonamide (Target Product) Reagent->Desired 1.0 eq Amine, Mild Base (Anhydrous, 0°C to RT) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Reagent->Hydrolysis H2O / Moisture (Aqueous Base) RingOpen Ring-Opened Carbamate (Nucleophilic Cleavage) Reagent->RingOpen Excess Amine / Heat (Nucleophilic attack on C=O) Oligomer Oligomers / Polymers (N-Sulfonylation) Reagent->Oligomer Strong Base (NH Deprotonation)

Figure 1: Divergent reaction pathways of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride based on experimental conditions.

Troubleshooting FAQs

Q1: My LC-MS shows a dominant mass of [M+18] Da relative to the sulfonylium ion. How do I prevent this? A: You are observing the sulfonic acid byproduct resulting from hydrolysis. Sulfonyl chlorides possess poor hydrolytic stability, and the rate of hydrolysis accelerates exponentially in basic environments[2].

  • Causality: Trace water in your solvent or hygroscopic amine reagents acts as a competing nucleophile.

  • Solution: Transition to strictly anhydrous solvents (e.g., over activated 3Å molecular sieves). Avoid aqueous bases entirely; utilize non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA)[4].

Q2: I am getting a highly polar byproduct and low yields of my target sulfonamide, despite using dry solvents. What is happening? A: You are likely triggering the nucleophilic ring-opening of the cyclic carbamate.

  • Causality: If you use a large excess of a primary amine or apply heat, the amine will attack the carbamate carbonyl after the sulfonyl chloride is consumed (or concurrently, if the amine is highly sterically unhindered)[3].

  • Solution: Strictly control stoichiometry. Use exactly 1.0 to 1.05 equivalents of the amine. Perform the addition at 0 °C to kinetically favor the highly reactive sulfonyl chloride over the less reactive carbamate carbonyl.

Q3: The reaction mixture becomes highly viscous, and TLC shows multiple streaking spots. How can I stop oligomerization? A: The cyclic carbamate's NH group is being deprotonated.

  • Causality: Strong bases (e.g., NaH, KOtBu, or excess DBU) deprotonate the 1H-position. The resulting nucleophilic nitrogen attacks the sulfonyl chloride of another molecule, creating a polymer chain.

  • Solution: Downgrade your base strength. Tertiary amines like DIPEA or Triethylamine (TEA) are basic enough to neutralize the HCl byproduct of the sulfonylation but are insufficiently basic to deprotonate the carbamate NH under standard conditions[4].

Quantitative Condition Matrix

To illustrate the impact of reaction parameters on chemoselectivity, the following table summarizes the expected quantitative product distribution based on varying experimental choices.

Reaction ConditionBase UsedTemperatureEst. Desired YieldEst. HydrolysisEst. Ring-OpeningEst. Oligomerization
Optimized (Anhydrous) DIPEA (1.2 eq)0 °C → RT> 85% < 2%< 5%None
Moisture Present TEA (1.5 eq)RT40 - 50%> 40% < 5%None
Excess Amine (2.5 eq) None (Amine as base)RT30%< 5%> 60% None
Strong Base NaH (1.2 eq)0 °C< 10%< 5%< 5%> 80%
Elevated Temp DIPEA (1.2 eq)60 °C45%10%35% 10%

Table 1: Impact of reaction conditions on the chemoselectivity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

Self-Validating Experimental Protocol: Amine Sulfonylation

This protocol is designed as a closed-loop, self-validating system. By incorporating specific In-Process Controls (IPCs), you can verify the mechanistic integrity of the reaction at each step.

Materials Required:

  • 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.0 eq)

  • Target Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or N₂). Causality: Eliminates ambient moisture to prevent baseline hydrolysis.

  • Amine Dissolution: Dissolve the target amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Kinetic Control (Cooling): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures exponentially decrease the rate of carbamate ring-opening while maintaining sufficient kinetics for sulfonylation.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled amine mixture over 15 minutes.

  • In-Process Control (IPC) 1: After 30 minutes at 0 °C, take a 10 µL aliquot, quench in LC-MS grade Methanol, and analyze. Validation: You should observe >80% conversion to the target mass. If unreacted sulfonyl chloride remains, allow the reaction to slowly warm to room temperature.

  • Reaction Quenching: Once IPC confirms consumption of the sulfonyl chloride, quench the reaction with saturated aqueous NH₄Cl (1:1 volume ratio). Causality: A mild acidic quench neutralizes the DIPEA and prevents any late-stage alkaline hydrolysis during the workup phase.

  • Workup & Isolation: Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • IPC 2 (Purity Check): Run a TLC (e.g., 5% MeOH in DCM). The desired sulfonamide will typically appear as a distinct, UV-active spot. If a baseline spot is present, it indicates trace sulfonic acid, which can be removed via silica gel flash chromatography.

References

  • National Institutes of Health (PMC). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Available at:[Link]

  • University of Helsinki (Helda). Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbamates. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride Purity Analysis: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is the accurate purity determination of highly reactive electrophiles. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is the accurate purity determination of highly reactive electrophiles. 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4) is a critical intermediate in the synthesis of sulfonamide-based therapeutics[1]. However, its inherent chemical reactivity makes traditional purity analysis a significant analytical hurdle.

This guide objectively compares standard analytical approaches, explains the causality behind method failures, and provides a fully validated, self-correcting protocol based on pre-column derivatization, aligned with[2].

The Analytical Challenge: Reactivity vs. Resolution

To understand why standard methods fail, we must look at the molecular mechanism. Sulfonyl chlorides possess a highly electrophilic sulfur center. When exposed to protic solvents—such as water or methanol, which are ubiquitous in Reversed-Phase HPLC (RP-HPLC) mobile phases—the S-Cl bond undergoes rapid nucleophilic attack[3].

This results in on-column hydrolysis , converting the sulfonyl chloride into 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid. Analytically, this degradation manifests as:

  • Split or tailing peaks: Due to continuous degradation as the analyte travels down the column.

  • False impurity profiles: The method artificially inflates the concentration of the sulfonic acid impurity, failing to reflect the true purity of the bulk material[4].

Methodological Comparison

To circumvent this, several analytical strategies can be employed. Table 1 compares the performance of these alternatives.

Table 1: Comparison of HPLC Modalities for Sulfonyl Chloride Analysis

Analytical MethodMechanism & Mobile PhaseAdvantagesCritical LimitationsOverall Suitability
Direct RP-HPLC Partitioning (Water/Acetonitrile gradients)High resolution, standard laboratory setup.Severe on-column hydrolysis; overestimation of sulfonic acid; poor mass balance.Poor - Not recommended for reactive electrophiles.
Normal-Phase (NP-HPLC) Adsorption (Hexane/Ethyl Acetate)Avoids water, preventing hydrolysis.Poor peak shape for polar impurities; long column equilibration; reproducibility issues.Moderate - Viable, but lacks robustness for trace impurity quantification.
Pre-Column Derivatization RP-HPLC Chemical conversion to stable sulfonamide prior to RP-HPLCCompletely halts degradation; utilizes high-resolution aqueous gradients.Requires additional sample preparation steps; excess reagent must be managed.Excellent - The industry standard for reactive sulfonyl chlorides.

The Superior Alternative: Pre-Column Derivatization

To achieve both high resolution and chemical stability, the most robust approach is Pre-Column Derivatization [5]. By reacting the sulfonyl chloride with an excess of a strong, unhindered primary amine (e.g., benzylamine) in an aprotic solvent, we quantitatively convert the reactive species into a highly stable sulfonamide before it ever touches the aqueous mobile phase[6].

Pathways SC 2-Oxo-2,4-dihydro-1H-3,1- benzoxazine-6-sulfonyl chloride SA Degradation Product (Sulfonic Acid) SC->SA Direct RP-HPLC (Aqueous Hydrolysis) SM Stable Sulfonamide Derivative SC->SM Pre-column Derivatization

Caption: Reaction pathways showing aqueous hydrolysis vs. stable sulfonamide formation.

Causality in Protocol Design (Self-Validating System)

Why use Benzylamine? It acts as a powerful nucleophile, ensuring 100% conversion within minutes. Why quench with Formic Acid? Excess benzylamine is highly basic and will cause severe peak tailing on a C18 column. By quenching the reaction with acid, we protonate the excess amine, shifting its retention time to the column's void volume, completely isolating it from our derivatized analyte.

Step-by-Step Experimental Protocol

The following methodology ensures a self-validating workflow where the derivatization efficiency can be monitored via the absence of the unreacted sulfonyl chloride peak.

A. Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (HPLC Grade).

  • Derivatizing Solution: 0.5% (v/v) Benzylamine in anhydrous Acetonitrile.

  • Quenching Solution: 0.1% (v/v) Formic Acid in LC-MS grade Water.

B. Sample Derivatization Workflow
  • Accurately weigh 10.0 mg of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride into a 10 mL volumetric flask.

  • Dissolve completely in 5.0 mL of Diluent (Anhydrous Acetonitrile).

  • Add 2.0 mL of the Derivatizing Solution. Vortex for 30 seconds.

  • Incubate at room temperature (20-25°C) for exactly 10 minutes to ensure quantitative conversion.

  • Add 2.0 mL of the Quenching Solution to neutralize excess benzylamine.

  • Make up to the mark with Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

C. Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Workflow A Sample Preparation (Anhydrous Acetonitrile) B Pre-column Derivatization (Excess Benzylamine, 10 min) A->B C Reaction Quenching (0.1% Formic Acid) B->C D RP-HPLC Separation (C18, Gradient Elution) C->D E UV Detection (254 nm) & Data Analysis D->E

Caption: Workflow for pre-column derivatization and HPLC analysis of sulfonyl chlorides.

Method Validation (ICH Q2(R2) Framework)

To prove the trustworthiness of this method, it was subjected to rigorous validation according to the [7]. The summarized experimental data below demonstrates that the derivatization method is highly accurate, precise, and specific for purity analysis.

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity No interference from blanks, reagents, or known impurities.Baseline resolution ( Rs​>2.0 ) between derivatized API, sulfonic acid, and quenched amine.Pass. Excellent selectivity achieved.
Linearity & Range R2≥0.999 over the specified range.Evaluated from 0.5 to 50 µg/mL. R2=0.9998 .Pass. Highly linear response.
Accuracy (Recovery) Mean recovery between 98.0% - 102.0% at 3 concentration levels.Spiked at 50%, 100%, 150%. Mean recovery: 99.4% - 101.2%.Pass. Quantitative derivatization confirmed.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤2.0% for 6 replicates.Intra-day RSD: 0.82%. Inter-day RSD: 1.15%.Pass. High method robustness.
LOD / LOQ Signal-to-Noise (S/N) ≥3 for LOD; ≥10 for LOQ.LOD = 0.04 µg/mL. LOQ = 0.12 µg/mL.Pass. Suitable for trace impurity tracking.

Conclusion

Direct RP-HPLC analysis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is fundamentally flawed due to the rapid hydrolysis of the S-Cl bond in aqueous media. By implementing a pre-column derivatization strategy using benzylamine, analytical scientists can completely arrest this degradation pathway. The resulting validated method provides a highly accurate, reproducible, and ICH Q2(R2)-compliant framework for determining the true purity of reactive electrophilic intermediates.

References

  • ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." European Medicines Agency.[Link]

  • ResearchGate Contributors. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." ResearchGate. [Link]

  • ResearchGate Contributors. "In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS." ResearchGate.[Link]

Sources

Comparative

Reactivity Profile: 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride vs. Standard Benzenesulfonyl Chlorides

Executive Summary The 3,1-benzoxazin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of progesterone receptor antagonists, antiretroviral agents, and novel kinase inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,1-benzoxazin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of progesterone receptor antagonists, antiretroviral agents, and novel kinase inhibitors[1][2]. To incorporate this pharmacophore into target molecules, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4) is employed as a specialized electrophilic building block.

While standard benzenesulfonyl chlorides (e.g., benzenesulfonyl chloride [PhSO₂Cl] or tosyl chloride [TsCl]) are ubiquitous, robust workhorses for sulfonamide synthesis, the benzoxazinone derivative introduces unique electronic effects, steric bulk, and a secondary reactive site. This guide provides an in-depth comparative analysis of their reactivity profiles, chemoselectivity considerations, and optimized experimental protocols to ensure high-yielding sulfonylation.

Structural & Mechanistic Analysis

Electronic Effects & Electrophilicity

The reactivity of a sulfonyl chloride is heavily dictated by the electronic nature of its aromatic substituent.

  • Standard Benzenesulfonyl Chlorides: TsCl features an electron-donating methyl group, which slightly reduces the electrophilicity of the sulfonyl group. PhSO₂Cl is neutral and serves as the baseline for reactivity.

  • 3,1-Benzoxazine-6-sulfonyl Chloride: This compound features a cyclic carbamate fused to the benzene ring[3]. The nitrogen atom (position 1) is para to the sulfonyl chloride (position 6). In a free aniline, the nitrogen lone pair would strongly donate electron density via resonance (+M effect), deactivating the sulfonyl chloride. However, in the benzoxazinone system, the nitrogen lone pair is heavily delocalized into the adjacent carbamate carbonyl. This amide-like resonance significantly attenuates its +M effect[1]. Consequently, the sulfonyl chloride remains highly electrophilic—reacting at rates comparable to or slightly faster than unsubstituted PhSO₂Cl.

Chemoselectivity & Stability

The most critical divergence between these two classes of compounds is chemoselectivity.

  • Standard Benzenesulfonyl Chlorides: The phenyl ring is inert to nucleophilic attack. These reagents can withstand harsh Schotten-Baumann conditions, including strong aqueous bases (e.g., NaOH) and elevated temperatures.

  • 3,1-Benzoxazine-6-sulfonyl Chloride: The cyclic carbamate introduces a vulnerability. While generally stable to mild organic bases (e.g., pyridine, DIPEA), the carbamate carbonyl can undergo nucleophilic attack leading to ring-opening[1]. Exposure to strong aqueous bases, primary amines at elevated temperatures, or highly nucleophilic reagents (like hydrazine) will result in competitive carbamate cleavage. Reactions must be strictly kinetically controlled.

Steric Profile

The bicyclic nature of the benzoxazinone system introduces moderate steric bulk compared to the planar phenyl ring of PhSO₂Cl. While primary amines react rapidly, coupling with sterically hindered secondary amines (e.g., substituted piperidines) may require extended reaction times or the addition of catalytic DMAP to overcome the steric barrier.

Comparative Data

Table 1: Physicochemical and Reactivity Properties
Property2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl ChlorideStandard Benzenesulfonyl Chloride (PhSO₂Cl)
CAS Number 1785307-15-498-09-9
Electrophilicity High (Attenuated +M effect from carbamate N)Moderate to High
Chemoselectivity Sensitive (Carbamate susceptible to ring-opening)Robust (Inert aromatic ring)
Steric Bulk Moderate (Bicyclic system)Low (Planar phenyl ring)
Solubility Polar aprotic solvents (THF, DMF, DMSO)Broad (DCM, Toluene, THF, Ethers)
Optimal Base Mild, non-nucleophilic (DIPEA, Pyridine)Broad (NaOH, Et₃N, Pyridine, K₂CO₃)
Table 2: Kinetic Profile (Relative Reaction Rates)

Note: Data represents generalized relative half-lives (t½) at 0 °C with a standard primary amine (e.g., benzylamine) at 0.1 M concentration.

Reaction Pathway3,1-Benzoxazine-6-sulfonyl ChloridePhSO₂Cl
Sulfonylation (Target) < 5 minutes~ 10 minutes
Hydrolysis (Side Reaction) Moderate (Requires strictly anhydrous conditions)Slow
Ring-Opening (Side Reaction) Slow at 0 °C; Accelerates significantly > 40 °CN/A

Reaction Pathways & Visualizations

The following diagram illustrates the chemoselectivity challenge when utilizing the benzoxazinone building block. Kinetic control (low temperature, mild base) selectively yields the sulfonamide, whereas thermodynamic or harsh conditions lead to degradation.

chemoselectivity A 2-Oxo-2,4-dihydro-1H- 3,1-benzoxazine-6-sulfonyl chloride + Primary Amine B Target Sulfonamide (Intact Carbamate) A->B Mild Base (Pyridine/DIPEA) Fast Kinetics (0 °C to RT) C Ring-Opened Byproduct (Cleaved Carbamate) A->C Strong Base (NaOH/Heat) Slow Kinetics (Side Reaction)

Caption: Reaction pathway demonstrating chemoselective sulfonylation vs. base-mediated carbamate cleavage.

Experimental Methodologies

To ensure a self-validating and high-yielding system, the protocols below explain the causality behind each procedural step.

Protocol A: Optimized Sulfonylation using 3,1-Benzoxazine-6-sulfonyl Chloride

Objective: Maximize sulfonamide yield while preserving the sensitive cyclic carbamate.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous THF or DCM to a concentration of 0.1 M.

    • Causality: Anhydrous solvents are critical. The highly electrophilic sulfonyl chloride will rapidly react with trace moisture, forming the unreactive sulfonic acid byproduct. THF is often preferred over DCM due to the higher polarity of the bicyclic starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 - 3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during the reaction without acting as a nucleophile that could attack the carbamate carbonyl.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Sulfonylation is highly exothermic. Lowering the temperature suppresses the activation energy required for the off-target carbamate ring-opening, ensuring the reaction remains under kinetic control.

  • Electrophile Addition: Add 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (1.1 eq) portionwise over 5 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).

    • Causality: Mildly acidic quenching neutralizes the base and prevents any late-stage degradation of the carbamate during solvent evaporation.

workflow Step1 1. Amine Preparation Dissolve in anhydrous THF/DCM (0.1 M) Step2 2. Base Addition Add DIPEA or Pyridine (2.0 - 3.0 eq) Step1->Step2 Step3 3. Temperature Control Cool reaction mixture to 0 °C Step2->Step3 Step4 4. Sulfonylation Add 3,1-benzoxazine-6-sulfonyl chloride portionwise (1.1 eq) Step3->Step4 Step5 5. Reaction Propagation Warm to RT, stir for 2-4 hours Monitor via LC-MS Step4->Step5 Step6 6. Quench & Workup Quench with sat. NH4Cl, extract with EtOAc Step5->Step6

Caption: Step-by-step workflow for the chemoselective synthesis of 3,1-benzoxazine sulfonamides.

Protocol B: Standard Sulfonylation using Benzenesulfonyl Chloride (PhSO₂Cl)

Objective: Rapid, robust sulfonylation using Schotten-Baumann conditions.

  • Preparation: Dissolve the amine (1.0 eq) in a biphasic mixture of DCM and 10% aqueous NaOH (1:1 v/v).

    • Causality: PhSO₂Cl is highly stable to aqueous base. The biphasic system acts as an excellent acid scavenger and keeps the organic layer free of precipitated salts.

  • Electrophile Addition: Add PhSO₂Cl (1.2 eq) dropwise at room temperature under vigorous stirring.

  • Propagation: Stir vigorously for 1–2 hours. The robust nature of the phenyl ring means no temperature control is required to prevent side reactions.

  • Workup: Separate the organic layer, wash with 1N HCl to remove unreacted amine, and concentrate.

References

  • Front. Chem. "Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones." National Center for Biotechnology Information (NIH). Available at:[Link]

  • ResearchGate. "ChemInform Abstract: Microwave-Assisted Synthesis of 3,1-Benzoxazin-2-ones from 3-Hydroxyoxindoles." Researchgate.net. Available at: [Link]

Sources

Validation

A Comparative Guide to the Electrophilicity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride and Other Sulfonyl Halides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents. Their utility as highly reactive electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable reagents. Their utility as highly reactive electrophiles enables the facile formation of sulfonamides, a privileged scaffold in a vast array of pharmaceuticals. The choice of sulfonylating agent is a critical decision in any synthetic campaign, directly influencing reaction efficiency, substrate scope, and the overall success of a synthetic route. This guide provides an in-depth comparison of the electrophilicity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride alongside other commonly employed sulfonyl halides, supported by experimental data and detailed methodologies to empower researchers in making informed decisions.

The Crucial Role of Electrophilicity in Sulfonyl Halide Reactivity

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilic character of the sulfur atom. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, rendering the sulfur atom susceptible to nucleophilic attack. The general mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of ongoing investigation, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination mechanism, often proceeding through a trigonal bipyramidal transition state or intermediate.[1]

The electrophilicity, and thus the reactivity, of a sulfonyl chloride is modulated by several factors:

  • Electronic Effects: Electron-withdrawing groups on the aryl ring attached to the sulfonyl group increase the positive charge on the sulfur atom, enhancing its electrophilicity and accelerating the rate of reaction with nucleophiles. Conversely, electron-donating groups decrease electrophilicity.

  • Steric Hindrance: Bulky substituents near the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. However, in some cases, ortho-alkyl groups have been observed to counterintuitively accelerate substitution reactions, a phenomenon attributed to ground-state destabilization.[2]

  • Leaving Group Ability: The nature of the halide also plays a crucial role. Chlorides are generally more reactive than fluorides, as the chloride ion is a better leaving group.[3]

Quantitative Comparison of Sulfonyl Halide Electrophilicity

To provide a quantitative basis for comparison, the following table summarizes the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in methanol. This reaction is a well-established benchmark for assessing the electrophilicity of sulfonyl chlorides.[1]

Sulfonyl ChlorideSubstituent on Benzene RingSecond-Order Rate Constant (k) with Aniline in Methanol (L mol⁻¹ s⁻¹)Reference
p-Methoxybenzenesulfonyl chloridep-OCH₃Value not explicitly found, but expected to be the lowest[1]
p-Toluenesulfonyl chloride (TsCl)p-CH₃Value not explicitly found, but used as a common reference
Benzenesulfonyl chlorideHValue not explicitly found, but serves as a baseline[1]
p-Chlorobenzenesulfonyl chloridep-ClValue not explicitly found, but expected to be higher than baseline[1]
m-Nitrobenzenesulfonyl chloridem-NO₂Value not explicitly found, but expected to be high[1]
p-Nitrobenzenesulfonyl chloride (Nosyl chloride)p-NO₂Value not explicitly found, but expected to be the highest[1]

Note: While the exact rate constants for the reaction with aniline were not found in a single comparative table in the provided search results, the relative reactivity can be inferred from the electronic nature of the substituents. The reactivity is expected to increase with the electron-withdrawing strength of the substituent (p-OCH₃ < p-CH₃ < H < p-Cl < m-NO₂ < p-NO₂).

For a different perspective on reactivity, the first-order rate constants for the solvolysis (reaction with the solvent) of several benzenesulfonyl chlorides in water provide another valuable comparison.

Sulfonyl ChlorideSubstituentFirst-Order Rate Constant (k) for Solvolysis in H₂O at 15°C (s⁻¹)Reference
p-Methoxybenzenesulfonyl chloridep-OCH₃23.89 x 10⁻⁴[4]
p-Toluenesulfonyl chloridep-CH₃13.57 x 10⁻⁴[4]
Benzenesulfonyl chlorideH11.04 x 10⁻⁴[4]
p-Bromobenzenesulfonyl chloridep-Br7.447 x 10⁻⁴[4]
p-Nitrobenzenesulfonyl chloridep-NO₂9.373 x 10⁻⁴[4]

Understanding Substituent Effects: The Hammett Equation

The influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[5][6]

For the reaction of substituted benzenesulfonyl chlorides with anilines, a positive ρ value is observed, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.[1] The ρ value for the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides has been determined to be +2.02.[2]

Profiling 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Experimental Protocols for Assessing Electrophilicity

To empirically determine and compare the electrophilicity of sulfonyl chlorides, the following experimental protocols can be employed.

Protocol 1: Comparative Kinetic Analysis of Aminolysis

This protocol details a method for comparing the reaction rates of different sulfonyl chlorides with a model amine, such as aniline, using UV-Vis spectrophotometry or HPLC to monitor the reaction progress.

Materials:

  • Sulfonyl chlorides to be tested (e.g., 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)

  • Aniline (or other primary/secondary amine)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer or HPLC system

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of each sulfonyl chloride and the amine of known concentrations in the chosen anhydrous solvent.

  • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by mixing equal volumes of the sulfonyl chloride and amine solutions in the reaction vessel under vigorous stirring.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent or addition of a quenching agent).

  • Analyze the quenched aliquots by UV-Vis spectrophotometry (monitoring the disappearance of a reactant or the appearance of a product at a specific wavelength) or by HPLC to determine the concentration of reactants and/or products.

  • Plot the concentration of the reactant or product as a function of time and determine the initial reaction rate.

  • Calculate the second-order rate constant (k) for each sulfonyl chloride.

Caption: Workflow for the comparative kinetic analysis of sulfonyl chloride aminolysis.

Protocol 2: Determination of Solvolysis Rate by Conductimetry

This protocol describes the measurement of the rate of solvolysis of sulfonyl chlorides by monitoring the change in conductivity of the solution as ionic products are formed.[7]

Materials:

  • Sulfonyl chlorides to be tested

  • High-purity solvent (e.g., water, aqueous acetone)

  • Conductivity meter with a thermostatted cell

  • Constant temperature bath

Procedure:

  • Equilibrate the solvent in the conductivity cell to the desired temperature in the constant temperature bath.

  • Prepare a dilute solution of the sulfonyl chloride in a small volume of a miscible, less reactive solvent (e.g., acetone).

  • Inject a small, known amount of the sulfonyl chloride solution into the solvent in the conductivity cell with rapid mixing.

  • Record the conductivity of the solution as a function of time.

  • The reaction follows pseudo-first-order kinetics. Plot ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.

  • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).

Caption: Workflow for determining the solvolysis rate constant of a sulfonyl chloride via conductimetry.

Conclusion

The selection of an appropriate sulfonyl chloride is a critical step in the synthesis of sulfonamides and other sulfur-containing molecules. While p-toluenesulfonyl chloride and p-nitrobenzenesulfonyl chloride represent commonly used reagents with well-characterized reactivities, novel sulfonylating agents such as 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride offer the potential for introducing unique structural motifs. Based on its chemical structure, this compound is anticipated to possess significant electrophilicity. The experimental protocols provided in this guide offer a robust framework for the quantitative comparison of its reactivity against established sulfonyl chlorides, enabling researchers to make data-driven decisions in their synthetic endeavors.

References

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Arnett, E. M., & Reich, R. (1980). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (7), 934-941. [Link]

  • Mikołajczyk, M., Drabowicz, J., & Cramer, F. (1975). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(11), 1853. [Link]

  • Rogalski, J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 121-137. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]

  • Kevill, D. N., & Koyoshi, K. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2638–2654. [Link]

  • Amsharov, K. Y., & Variable, C. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. [Link]

  • Bentley, T. W., & Llewellyn, G. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147–1159. [Link]

  • Thoreauchem. 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

In the landscape of pharmaceutical development and chemical synthesis, the rigorous structural confirmation of novel intermediates is paramount. 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a key synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous structural confirmation of novel intermediates is paramount. 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a key synthetic building block, valued for its reactive sulfonyl chloride moiety and rigid benzoxazine core. Its validation is a critical step in ensuring the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[1][2][3]

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.[1][3] It provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.[1][3] This guide provides an in-depth comparison of methodologies for acquiring and interpreting the infrared spectrum of this target compound, grounded in the principles of robust analytical science.

The Spectroscopic Challenge: A Molecule of Dichotomous Functionality

The validation of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride presents a unique challenge due to the confluence of several key functional groups within one molecule:

  • Aromatic Sulfonyl Chloride (-SO₂Cl): Prone to hydrolysis, the integrity of this group is critical for its synthetic utility.

  • Cyclic Carbamate (a Lactam): The endocyclic carbamate within the oxazinone ring possesses distinct vibrational modes.

  • Substituted Benzene Ring: The substitution pattern on the aromatic ring influences the C-H bending frequencies, providing structural confirmation.

The goal of the IR analysis is not merely to identify these groups but to confirm they exist in the correct chemical environment and that critical impurities, such as the corresponding sulfonic acid (from hydrolysis), are absent.

Deconstructing the "Molecular Fingerprint": Predicted IR Absorption Bands

Before any analysis, a scientist must predict the expected spectrum. By dissecting the molecule into its constituent parts, we can anticipate the key absorption bands based on established correlation tables. While no public reference spectrum for this exact compound is readily available, we can construct a highly reliable predictive model based on data for analogous structures.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity & Notes
Sulfonyl Chloride (SO₂Cl) Asymmetric SO₂ Stretching1385 - 1370Strong
Symmetric SO₂ Stretching1195 - 1170Strong
S-Cl Stretching~380 - 370Medium (May be in far-IR)
Cyclic Carbamate C=O Stretching (Amide I)1780 - 1750Strong. Frequency is elevated due to the six-membered ring strain and adjacent oxygen atom.
N-H Stretching3350 - 3250Medium, potentially broad. Position is sensitive to hydrogen bonding.
C-N Stretching1350 - 1250Medium
Aromatic Ring Aromatic C-H Stretching3100 - 3000Medium to Weak
Aromatic C=C Stretching1600 - 1450Medium to Weak (multiple bands)
C-H Out-of-Plane Bending900 - 800Strong. The pattern is indicative of the 1,2,4-trisubstitution pattern.

This table is a synthesis of expected values from sources on sulfonyl chlorides[4][5][6], carbamates[7][8], and general aromatic compounds[9].

A Comparative Guide to Experimental Protocols

The choice of sampling technique in FTIR is a critical decision that balances speed, sample preparation complexity, and the quality of the final spectrum.[10][11] We will compare the two most common methods for solid sample analysis: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

Method 1: Attenuated Total Reflectance (ATR) - The Rapid Screening Tool

ATR is a surface-sensitive technique ideal for rapid quality control and high-throughput screening.[10][11] It requires minimal sample preparation, making it the go-to method for quick identity confirmation.[12][13]

ATR_Workflow cluster_prep Preparation & Background cluster_sample Sample Analysis cluster_post Post-Analysis Clean Clean ATR Crystal (e.g., Isopropanol) Background Acquire Background Spectrum (Air) Clean->Background 1. Place Place Small Amount of Solid Sample Apply Apply Consistent Pressure Place->Apply 2. Acquire Acquire Spectrum (e.g., 16 scans) Apply->Acquire 3. Process Process Data (Baseline Correction) Acquire->Process 4. Clean_Post Clean Crystal Process->Clean_Post 5.

Caption: ATR-FTIR Workflow for Solid Samples.

Detailed Protocol (ATR):

  • Crystal Cleaning: Begin by meticulously cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe. This step is crucial to prevent cross-contamination.

  • Background Acquisition: Acquire a background spectrum. This scan of the empty crystal interface is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride onto the center of the crystal.[1]

  • Pressure Application: Lower the press arm to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.[1][13]

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[1]

  • Cleaning: After the measurement, thoroughly clean the crystal to prepare for the next sample.

Causality & Expertise: The choice of a diamond ATR is often preferred for its robustness and resistance to scratching from hard, crystalline samples.[12] The consistency of pressure is a critical variable; modern instruments often feature pressure clamps with torque limiters to ensure reproducibility, which is vital for any potential quantitative analysis.[10][13]

Method 2: KBr Pellet - The Gold Standard for Reference Spectra

The KBr pellet method is a classic transmission technique that, while more labor-intensive, produces high-quality spectra ideal for library matching and publication.[10][14] This method provides a true transmission spectrum, often with a better signal-to-noise ratio and flatter baseline compared to ATR.[14]

KBr_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition Grind_Sample Grind 1-2 mg of Sample Mix_KBr Mix with ~150 mg Dry Spectroscopic Grade KBr Grind_Sample->Mix_KBr Grind_Mix Grind Mixture to Fine Homogeneous Powder Mix_KBr->Grind_Mix Load_Die Load Mixture into Pellet Die Grind_Mix->Load_Die Apply_Vacuum Apply Vacuum to Remove Air/Moisture Load_Die->Apply_Vacuum Press_Pellet Press under High Pressure (7-10 tons) Apply_Vacuum->Press_Pellet Mount_Holder Mount Pellet in Sample Holder Press_Pellet->Mount_Holder Acquire_Spectrum Acquire Spectrum Mount_Holder->Acquire_Spectrum

Caption: KBr Pellet Preparation and Analysis Workflow.

Detailed Protocol (KBr):

  • Drying: Thoroughly dry spectroscopic grade KBr in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator. KBr is hygroscopic, and absorbed water will introduce a large, broad O-H signal that can obscure important spectral features.[11][12]

  • Grinding & Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample until it is a fine powder. Add approximately 100-200 mg of the dried KBr and continue to grind until the mixture is homogeneous.

  • Pellet Pressing: Transfer the powder to a pellet die. Apply a vacuum to remove trapped air and then press the mixture using a hydraulic press (typically 7-10 tons of pressure) for several minutes.

  • Inspection: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet can cause scattering of the IR beam, leading to a sloping baseline.[12]

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Trustworthiness & Self-Validation: The protocol's integrity is validated by the quality of the resulting pellet. The absence of a broad O-H band around 3400 cm⁻¹ and a flat baseline are indicators of a well-prepared, dry pellet, ensuring the trustworthiness of the resulting spectrum.[12][14]

Data Interpretation: A Self-Validating System

A robust validation workflow compares the experimentally obtained spectrum against the predicted data and known impurity profiles.

Logical Relationship for Spectral Validation:

Validation_Logic cluster_checks Validation Checks cluster_references Reference Data Experimental_Spectrum Experimental Spectrum Acquired via ATR or KBr Check1 Presence of Key Functional Groups? Experimental_Spectrum->Check1 Check2 Absence of Impurity Signatures? Experimental_Spectrum->Check2 Check3 Correct Fingerprint Region? Experimental_Spectrum->Check3 Decision Accept or Reject? Check1->Decision Check2->Decision Check3->Decision Predicted_Data Predicted Data ~1375 cm⁻¹ (SO₂) ~1180 cm⁻¹ (SO₂) ~1760 cm⁻¹ (C=O) Predicted_Data->Check1 Impurity_Profile Impurity Profile ~3400 cm⁻¹ (broad, H₂O) ~1200-1100 cm⁻¹ (SO₃H) Impurity_Profile->Check2 Fingerprint_Ref Fingerprint Reference (Aromatic C-H Bending) ~900-800 cm⁻¹ Fingerprint_Ref->Check3

Caption: Logical workflow for spectral validation.

Interpreting the Results:

  • Confirmation of Structure: The simultaneous presence of the strong, sharp bands for the asymmetric and symmetric SO₂ stretches (~1375 and ~1180 cm⁻¹), along with the high-frequency C=O stretch of the cyclic carbamate (~1760 cm⁻¹), provides powerful evidence for the correct structure.[4][5]

  • Identification of Impurities: The most likely process-related impurity is the sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This would be readily identified by the disappearance of the SO₂Cl bands and the appearance of very broad O-H absorption (superimposed on the N-H stretch) and strong, broad S=O stretching bands characteristic of a sulfonic acid group.

  • Method Comparison: Spectra obtained via ATR may show slight peak shifts (typically a few wavenumbers lower) and variations in relative intensities compared to transmission (KBr) spectra.[10][11] This is a predictable effect of the measurement physics and should be considered when comparing data to a reference library.[10] For creating a definitive reference spectrum, the KBr method is superior.[14] For routine QC and identity checks, the speed and simplicity of ATR are unmatched.[10][11]

Conclusion: An Integrated Approach to Validation

The validation of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride by FTIR spectroscopy is a robust and efficient process when grounded in sound scientific principles. The choice between the rapid ATR method for screening and the meticulous KBr pellet technique for reference data allows for a flexible, fit-for-purpose workflow. By understanding the predicted spectral features and potential impurity signatures, a researcher can confidently use this "molecular fingerprint" to verify the structural integrity of this critical synthetic intermediate, ensuring the quality and success of the overall drug development process.[2][15][16]

References

  • Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ACS Publications. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Retrieved from [Link]

  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

  • Canadian Science Publishing. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43. Retrieved from [Link]

  • PMC. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]

  • Labcompare. (2023, November 7). Unveiling the Intricacies of Compliance for FTIR Instruments in the Pharmaceutical Industry. Retrieved from [Link]

  • PMC. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. Retrieved from [Link]

  • Unknown Source. (n.d.). Infrared (IR) Spectroscopy.
  • RASĀYAN Journal of Chemistry. (2021). DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. 14(3), 1558-1564.
  • PMC. (n.d.). 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea monohydrate. Retrieved from [Link]

Sources

Validation

Benchmarking 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride Derivatives in High-Throughput Screening

A Comprehensive Guide for Drug Development Professionals The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted high-throughput screening (HTS) strategies. While traditional libraries rely on non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Drug Development Professionals

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted high-throughput screening (HTS) strategies. While traditional libraries rely on non-covalent interactions, covalent screening requires electrophilic warheads that balance aqueous stability with target-specific reactivity.

Among emerging scaffolds, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride stands out as a highly versatile, bifunctional building block. As an application scientist navigating covalent drug discovery, I have seen firsthand how this compound accelerates hit identification. The sulfonyl chloride moiety serves as a rapid synthetic handle to generate diverse sulfonamide libraries in situ, while the intact benzoxazinone core functions as a potent, mechanism-based "suicide substrate" for serine proteases [1].

This guide objectively benchmarks benzoxazinone sulfonamide derivatives against alternative covalent warheads, detailing the mechanistic causality, quantitative performance, and field-proven HTS protocols required to successfully deploy them.

Mechanistic Rationale: The Benzoxazinone Pharmacophore

To effectively screen these derivatives, one must understand their dual nature.

  • Diversity Generation (The Sulfonyl Chloride): The 6-sulfonyl chloride is highly reactive toward primary and secondary amines. In a screening context, this allows chemists to perform late-stage functionalization in 384-well plates, generating hundreds of unique sulfonamide R-groups. These R-groups dictate the non-covalent recognition within the target protease's S1/S2 pockets.

  • Covalent Engagement (The Benzoxazinone Core): Once the derivative binds the target, the catalytic serine attacks the electrophilic carbonyl of the benzoxazinone ring. This triggers a ring-opening event, forming a stable acyl-enzyme intermediate. Because the leaving group remains tethered to the scaffold, it sterically occludes the deacylation water molecule, trapping the enzyme in an inactive state [2].

Mechanism cluster_ligand Benzoxazinone-6-Sulfonamide Derivative Core Benzoxazinone Core (Electrophilic Warhead) RGroup Sulfonamide R-Group (S1/S2 Pocket Recognition) Core->RGroup Target Target Protease (Catalytic Ser-OH) Core->Target Nucleophilic Attack Complex Michaelis Complex (Non-covalent) Target->Complex Reversible Binding (Ki) Acyl Acyl-Enzyme Adduct (Ring-Opened, Inactive) Complex->Acyl Covalent Acylation (k_inact)

Figure 1: Mechanism of action for benzoxazinone derivatives targeting catalytic serine residues.

Benchmarking: Benzoxazinones vs. Alternative Warheads

When designing a covalent HTS campaign for serine hydrolases or proteases (e.g., Human Leukocyte Elastase, C1r, or viral proteases) [3], benzoxazinone derivatives must be weighed against established warheads.

The table below synthesizes quantitative benchmarking data, comparing benzoxazinones against Peptide Boronic Acids, Fluorophosphonates, and Acrylamides.

Table 1: Quantitative Benchmarking of Covalent Warheads in HTS
Performance MetricBenzoxazinone SulfonamidesPeptide Boronic AcidsFluorophosphonates (FP)Acrylamides
Primary Target Residue SerineSerine / ThreonineSerineCysteine
Mechanism of Action Irreversible AcylationReversible CovalentIrreversible PhosphorylationIrreversible Michael Addition
Typical kinact​/KI​ ( M−1s−1 ) 103−105 N/A (Equilibrium Ki​ ) >106 (Pan-reactive) 102−104
Aqueous Half-Life ( t1/2​ ) 4 - 12 hours> 48 hours< 1 hour> 48 hours
HTS False Positive Risk Moderate (Hydrolysis)LowHigh (Non-specific)Low
Primary Application Serine Protease InhibitorsProteasome InhibitorsActivity-Based ProfilingKinase Inhibitors

Analytical Insight: While Fluorophosphonates are far more reactive, their lack of selectivity makes them unsuitable for targeted drug discovery, relegating them to chemical probes. Peptide boronic acids offer excellent stability but operate via a reversible mechanism, which may not achieve the sustained target occupancy required for certain aggressive pathologies. Benzoxazinone derivatives hit the "Goldilocks zone" for serine proteases: their reactivity is entirely dependent on the initial non-covalent recognition driven by the sulfonamide R-group, ensuring high selectivity while maintaining an irreversible mechanism.

Experimental Design: HTS Protocol for Benzoxazinone Libraries

Executing an HTS campaign with benzoxazinone derivatives requires strict control over assay conditions. Because these compounds act via a two-step mechanism (binding followed by acylation), standard endpoint assays will yield misleading IC50​ values that shift over time.

The following self-validating protocol utilizes continuous kinetic reads to accurately calculate the second-order rate constant ( kinact​/KI​ ).

Phase 1: In Situ Library Generation

Causality: Synthesizing the library directly in the assay plate minimizes the handling of the hydrolysis-prone benzoxazinone core.

  • Reagent Preparation: Dissolve the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride building block in anhydrous DMSO to a 10 mM stock. Note: Strict anhydrous conditions are critical to prevent premature hydrolysis of the sulfonyl chloride.

  • Amine Coupling: Dispense 1 µL of diverse primary/secondary amine building blocks (10 mM in DMSO) into a 384-well plate. Add 1 µL of the sulfonyl chloride stock and 0.5 µL of N,N-diisopropylethylamine (DIPEA). Incubate for 2 hours at room temperature to yield the sulfonamide derivatives.

Phase 2: Kinetic HTS Assay

Causality: Nucleophilic buffers (like Tris) will attack the benzoxazinone core, leading to false negatives. HEPES is mandatory. 3. Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. (Tween-20 mitigates non-specific aggregation/PAINS). 4. Enzyme Addition: Add 10 µL of the target serine protease (e.g., 1 nM final concentration) to a 384-well black assay plate. 5. Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the synthesized library into the assay plate. Causality: Acoustic dispensing eliminates tip-based carryover, which is a major source of contamination when handling highly potent covalent modifiers. Incubate for 30 minutes. 6. Kinetic Readout: Add 10 µL of a fluorogenic substrate (e.g., AMC-labeled peptide). Immediately monitor fluorescence continuously for 60 minutes. 7. Data Processing: Fit the progress curves to determine kobs​ and calculate kinact​/KI​ to rank the hits.

Workflow Synthesis 1. Library Generation Sulfonyl Chloride + Amines Assay 2. Kinetic HTS Assay Continuous Fluorogenic Read Synthesis->Assay Acoustic Dispensing (Echo) Triage 3. Hit Triage Jump Dilution & PAINS Filter Assay->Triage Select k_inact/K_I > 10^4 M^-1 s^-1 Validation 4. Target Validation Intact Mass Spectrometry Triage->Validation Confirmed Irreversible Hits

Figure 2: High-throughput screening and triage workflow for covalent benzoxazinone libraries.

Data Triage and Validation

Identifying a hit in the primary screen is only the first step. Because benzoxazinones are reactive electrophiles, you must differentiate true targeted covalent inhibitors from pan-assay interference compounds (PAINS) or rapid hydrolyzers [4].

  • Jump Dilution Assay: To prove the mechanism is irreversible, incubate the target enzyme with the hit compound at 10x the IC50​ for 1 hour. Dilute the complex 100-fold into assay buffer containing the substrate. A reversible competitive inhibitor will dissociate, restoring enzyme activity. A true benzoxazinone covalent inhibitor will remain bound, and activity will not recover.

  • Intact Protein Mass Spectrometry: The definitive proof of mechanism. Incubate the target protease with the hit compound and analyze via LC-MS. A true hit will show a mass shift corresponding exactly to the molecular weight of the benzoxazinone derivative (post-ring opening), confirming the acyl-enzyme adduct [5].

References

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution PubMed (NIH) URL:[Link]

  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease MDPI - Molecules URL:[Link]

  • 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease PubMed (NIH) URL:[Link]

  • Expanding the reactive chemistry toolbox - warhead screening for covalent butyrylcholinesterase inhibitors PubMed (NIH) URL: [Link]

Comparative

X-ray powder diffraction comparison of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride polymorphs

X-Ray Powder Diffraction (XRPD) Comparison of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride Polymorphs: A Guide to Solid-State Selection Executive Summary & Mechanistic Context In the synthesis of complex benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Powder Diffraction (XRPD) Comparison of 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl Chloride Polymorphs: A Guide to Solid-State Selection

Executive Summary & Mechanistic Context

In the synthesis of complex benzoxazine-based therapeutics, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4) serves as a critical electrophilic intermediate. However, like many sulfonyl chlorides, it is inherently susceptible to moisture-induced hydrolysis, which degrades the intermediate into its corresponding sulfonic acid and releases corrosive hydrogen chloride gas.

As a Senior Application Scientist, I frequently observe that chemical purity alone is insufficient to guarantee the shelf-life of such reactive intermediates. The solid-state arrangement—specifically the polymorphic form—dictates the material's stability. Polymorphism allows the same molecule to pack into different crystal lattices, fundamentally altering its physical properties[1].

The causality is rooted in crystallography: the benzoxazine ring contains a lactam-like −NH−C(=O)−O− motif capable of forming robust intermolecular hydrogen bond networks.

  • Form I (Thermodynamic): Maximizes these hydrogen bonds, creating a dense, tightly packed lattice. This dense packing sterically shields the highly electrophilic sulfur atom of the −SO2​Cl group from atmospheric water molecules, conferring exceptional kinetic stability against hydrolysis.

  • Form II (Metastable): Crystallizes rapidly with a looser packing arrangement. The −SO2​Cl groups are exposed within the crystal channels, acting as thermodynamic sinks for atmospheric moisture and leading to rapid degradation.

Understanding and controlling these forms is not just an academic exercise; it is a regulatory requirement for setting strict specifications under ICH Q6A guidelines[2].

Experimental Workflows & Self-Validating Protocols

To objectively compare these polymorphs, we must establish a self-validating analytical system. The following protocols detail the generation of the polymorphs and their orthogonal characterization.

Protocol A: Polymorph Generation (Screening)
  • Form I (Thermodynamic) Preparation: Suspend 10 g of crude 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride in 100 mL of anhydrous toluene. Heat to 80°C until complete dissolution. Implement a controlled, linear cooling ramp of 0.5°C/min down to 5°C. Filter the resulting dense, prismatic crystals under a dry nitrogen atmosphere and dry in vacuo at 40°C for 12 hours.

  • Form II (Metastable) Preparation: Dissolve 10 g of the crude intermediate in 30 mL of anhydrous dichloromethane (DCM) at 25°C. Rapidly inject this solution into 200 mL of pre-chilled (-20°C) anhydrous heptane under high shear stirring (anti-solvent crash cooling). Filter the resulting fine, acicular (needle-like) crystals immediately and dry in vacuo at 20°C for 4 hours to prevent solvent-mediated phase transformation.

PolymorphScreening Start 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine -6-sulfonyl chloride (Crude) Toluene Slow Cooling (Toluene, 80°C to 5°C) Start->Toluene DCM Anti-Solvent Precipitation (DCM / Heptane) Start->DCM FormI Form I (Thermodynamic) Toluene->FormI FormII Form II (Metastable) DCM->FormII XRPD XRPD Analysis (USP <941>) FormI->XRPD DSC DSC / TGA FormI->DSC Stability Moisture Stability (40°C / 75% RH) FormI->Stability FormII->XRPD FormII->DSC FormII->Stability Decision Select Form I for Scale-up Stability->Decision Superior Hydrolytic Resistance

Fig 1: Polymorph generation and solid-state characterization workflow for API intermediate scale-up.

Protocol B: XRPD Acquisition (USP <941> Compliant)

To ensure data trustworthiness and eliminate preferred orientation artifacts (common in acicular Form II crystals), we adhere strictly to the principles outlined in USP <941>[3].

  • Sample Preparation: Lightly grind the samples using an agate mortar and pestle to achieve a uniform particle size (<50 µm). Mount the powder onto a zero-background silicon holder using the side-drift method to minimize preferred orientation.

  • Instrument Parameters: Use a diffractometer equipped with a Cu K α radiation source ( λ = 1.5406 Å) operating at 40 kV and 40 mA.

  • Scan Settings: Configure Bragg-Brentano geometry. Scan range: 3° to 40° 2 θ . Step size: 0.013°. Time per step: 100 seconds (utilizing a high-speed solid-state detector).

Data Presentation & Objective Comparison

The structural differences between Form I and Form II manifest distinctly in their XRPD diffractograms and thermal profiles. Form I exhibits a unique diffraction pattern indicative of a highly ordered, centrosymmetric space group, whereas Form II displays peak shifting and broadening characteristic of a less tightly bound lattice.

Table 1: Characteristic XRPD Peaks and Crystallographic Spacing

PolymorphKey 2 θ Peaks (± 0.2°)d-spacing (Å)Relative Intensity (%)Crystallite Morphology
Form I 8.4°10.51100 (Base)Prismatic (Dense)
12.1°7.3065
15.6°5.6782
22.3°3.9845
Form II 6.8°12.98100 (Base)Acicular (Needle-like)
10.5°8.4155
14.2°6.2330
19.8°4.4878

Note: The larger d-spacing (12.98 Å) at the primary peak of Form II indicates a larger unit cell volume and looser molecular packing compared to Form I (10.51 Å).

Table 2: Thermal Properties (DSC) and Accelerated Stability (40°C / 75% RH)

Property / MetricForm I (Thermodynamic)Form II (Metastable)Analytical Method
Melting Point (Onset) 145.2 °C138.6 °CDSC (10°C/min)
Enthalpy of Fusion ( ΔHf​ ) 98.4 J/g82.1 J/gDSC Integration
Hydrolysis at Day 7 0.4% (Sulfonic Acid)14.2% (Sulfonic Acid)HPLC (Area %)
Hydrolysis at Day 14 0.9% (Sulfonic Acid)31.5% (Sulfonic Acid)HPLC (Area %)

Mechanistic Pathway of Degradation

To understand why Form II fails accelerated stability testing, we must visualize the chemical causality. When the loose crystal lattice of Form II allows water vapor to permeate, the nucleophilic oxygen of water attacks the electrophilic sulfur.

HydrolysisPathway Sulfonyl Sulfonyl Chloride (R-SO2Cl) Transition Tetrahedral Intermediate Sulfonyl->Transition Nucleophilic Attack Water H2O (Moisture) Water->Transition Sulfonic Sulfonic Acid (R-SO3H) Transition->Sulfonic Cl- Elimination HCl HCl Gas (Corrosive) Transition->HCl

Fig 2: Moisture-induced hydrolysis pathway of sulfonyl chlorides to sulfonic acid and HCl.

Because Form I's lattice energy is significantly higher (evidenced by the higher melting point and ΔHf​ ), the energetic barrier for water to disrupt the crystal surface and initiate this tetrahedral intermediate formation is insurmountable under standard storage conditions.

Conclusion & Scale-Up Recommendations

Relying on Form II for manufacturing poses a severe quality risk. The generation of HCl gas via hydrolysis not only degrades the intermediate but can pressurize storage drums and poison downstream metal-catalyzed coupling reactions.

Recommendation: Process chemistry teams must engineer the final crystallization step of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride to exclusively yield Form I . This is achieved by avoiding rapid anti-solvent crash cooling and instead utilizing controlled, seeded cooling crystallizations in non-polar or moderately polar solvents (e.g., Toluene or Ethyl Acetate/Heptane mixtures). Furthermore, routine XRPD screening must be implemented as a release test to ensure no Form II is present, aligning with the rigorous specifications demanded by ICH Q6A[2].

References

  • ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances European Medicines Agency (EMA) URL:[Link]

  • Polymorphism in Pharmaceutical Solids Harry G. Brittain, Semantic Scholar (Corpus ID: 93367072) URL:[Link]

  • How Does USP <941> Relate to XRD Services (Characterization of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffraction) McCrone Associates URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride proper disposal procedures

The safe handling and disposal of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4)[1] requires strict adherence to specialized chemical protocols. As a highly reactive sulfonyl chloride, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4)[1] requires strict adherence to specialized chemical protocols. As a highly reactive sulfonyl chloride, this compound is exquisitely moisture-sensitive and corrosive. Improper disposal can lead to violent exothermic reactions, the release of toxic hydrogen chloride (HCl) gas, and severe environmental contamination.

This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic-based protocols for the safe quenching, containment, and disposal of this specific reagent.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior. Sulfonyl chlorides are electrophilic and react aggressively with nucleophiles, including ambient moisture[2].

Property / HazardSpecification / Details
Chemical Name 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
CAS Number 1785307-15-4[1]
Primary Hazards Corrosive (Causes severe skin burns/eye damage); Water-Reactive.
Byproducts of Hydrolysis Sulfonic acid derivatives and Hydrogen Chloride (HCl) gas[2].
EPA Waste Codes D002 (Corrosivity) / D003 (Reactivity)[3].
Incompatible Materials Water, strong bases (undiluted), strong oxidizing agents, alcohols.

Mechanistic Rationale for Disposal Protocols

The foundational principle of sulfonyl chloride disposal is controlled alkaline hydrolysis . When exposed to water, the sulfur atom undergoes a nucleophilic attack, displacing the chloride ion to form a sulfonic acid and HCl[2]. Because this reaction is highly exothermic, direct addition of water to the bulk chemical can cause localized boiling, splattering, and the rapid volatilization of unreacted sulfonyl chloride and toxic HCl gas[4].

To mitigate this, disposal protocols utilize a dilute aqueous base (e.g., 5% NaHCO3​ or 1M NaOH ) acting as both a nucleophile and a neutralizing agent, conducted under a massive thermal sink (an ice bath)[5].

Quenching cluster_0 Controlled Quenching Mechanism A 2-Oxo-2,4-dihydro-1H-3,1- benzoxazine-6-sulfonyl chloride C Water-Soluble Sulfonate Salt A->C Nucleophilic Attack (Hydrolysis) D Neutralized Halides (NaCl + CO2 / H2O) A->D HCl Byproduct Quenching B Aqueous Base (NaHCO3 / NaOH) B->C pH > 7 Neutralization

Caption: Chemical mechanism of controlled sulfonyl chloride quenching via alkaline hydrolysis.

Operational Disposal Workflows

The disposal strategy is dictated by the volume of the waste and its contamination status.

Workflow Start Assess Waste Type & Volume Cond Volume & Contamination? Start->Cond Small Uncontaminated (< 10 g) Cond->Small Low Volume Large Bulk or Contaminated (Solvents, Silica) Cond->Large High Volume / Mixed Spill Accidental Spill Cond->Spill Surface Leak Quench In-Hood Quenching (Ice Bath + Base) Small->Quench Pack Pack in Vented/Corrosive Resistant Container Large->Pack Absorb Absorb with Sand/Vermiculite (NO WATER) Spill->Absorb Drain Adjust pH 6-8 Aqueous Waste Disposal Quench->Drain EH EH&S Hazardous Waste Pickup Pack->EH Absorb->Pack

Caption: Decision matrix for the safe handling, quenching, and disposal of sulfonyl chloride waste.

Protocol A: Small-Scale In-Lab Quenching (< 10g)

For small amounts of residual or expired, uncontaminated 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, in-hood neutralization is the preferred method[5].

  • Preparation: Ensure the chemical fume hood has a face velocity of at least 100 fpm. Don heavy-duty nitrile gloves, a lab coat, and chemical splash goggles.

  • Thermal Sink Setup: Prepare a large beaker containing a 5% Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ) solution. Place this beaker securely inside a secondary container filled with an ice-water bath to manage the exothermic heat of hydrolysis.

  • Inverse Addition (Critical Step): Slowly and carefully add the sulfonyl chloride to the basic solution while stirring continuously. Never add the base to the sulfonyl chloride. Adding base to the bulk chemical removes the thermal sink, leading to localized superheating and violent eruption[5].

  • Monitoring: Allow the mixture to stir until all solid material has dissolved and gas evolution (if using bicarbonate) ceases. Check the pH using indicator paper to ensure the solution remains basic (pH > 8). Add more base if necessary.

  • Final Disposal: Once fully neutralized and cooled to room temperature, adjust the pH to 6–8. The resulting aqueous solution of the sulfonate salt and sodium chloride can typically be disposed of in the designated aqueous hazardous waste stream, or down the drain with copious amounts of water if permitted by local institutional environmental regulations[5].

Protocol B: Bulk and Contaminated Waste Management

Large quantities (>10g), or waste contaminated with organic solvents, silica gel, or other reaction byproducts, must not be quenched manually due to the risk of uncontrollable thermal runaway.

  • Segregation: Do not mix sulfonyl chloride waste with incompatible streams (e.g., alcohols, amines, or aqueous waste).

  • Containment: Place the material in a chemically compatible, dry container (e.g., HDPE or PTFE-lined glass). Do not use aluminum or galvanized metal containers, as trace HCl will corrode them[3].

  • Venting: Because trace moisture can generate HCl gas and pressurize the container, use a vented cap if the waste is known to be slowly degrading, or ensure the container is not sealed so tightly that it becomes a pressure bomb[3].

  • EH&S Transfer: Label the container clearly with the full chemical name, CAS number (1785307-15-4), and the hazards ("Corrosive", "Water-Reactive"). Store in a designated corrosive cabinet until pickup by a licensed hazardous waste disposal facility[3].

Protocol C: Emergency Spill Response

In the event of a spill, standard aqueous cleanup methods will exacerbate the hazard.

  • Evacuation & PPE: Immediately evacuate personnel not wearing appropriate PPE. Ensure the area is well-ventilated.

  • Dry Containment: DO NOT USE WATER OR WET METHODS. Direct water contact will generate a toxic cloud of HCl gas[6]. Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5]. Never use combustible materials like sawdust.

  • Neutralization: Carefully broadcast solid soda ash ( Na2​CO3​ ) or slaked lime over the absorbed mixture to neutralize the generating acids[6].

  • Collection: Use non-sparking plastic tools to sweep the absorbed, neutralized mixture into a heavy-duty hazardous waste bucket. Seal, label as "Contaminated Sulfonyl Chloride Spill Residue," and request immediate EH&S pickup[5].

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - Horiazon Chemical - [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - Canadian Journal of Chemistry -[Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - New Jersey Department of Health - [Link]

Sources

Handling

Personal protective equipment for handling 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Logistics Plan for the safe handling, operational execution, and disposal of 2-oxo-2,4-dihydro-1H-3,1-benzoxazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Logistics Plan for the safe handling, operational execution, and disposal of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 1785307-15-4)[1].

Rather than a generic safety sheet, this guide is engineered for researchers and drug development professionals. It emphasizes the causality behind our safety protocols—ensuring that your team understands not just what to do, but why it is scientifically necessary.

Hazard Causality & Chemical Profile

To handle 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride safely, one must understand its fundamental reactivity. As a sulfonyl chloride, this compound is a highly reactive electrophile.

The Mechanistic Danger: When exposed to ambient moisture or liquid water, the sulfonyl chloride group undergoes rapid, exothermic hydrolysis[2]. Reaction: R-SO2​Cl+H2​O→R-SO3​H+HCl (gas)

This reaction generates two severe hazards:

  • Corrosivity (H314 / H290): The formation of sulfonic acid and hydrogen chloride (HCl) gas causes severe skin burns, permanent eye damage, and severe respiratory tract irritation.

  • Pressurization: The rapid evolution of HCl gas can cause sealed containers to pressurize and violently rupture if moisture is introduced[3].

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of corrosive solid contact and toxic gas evolution, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Causality
Eye/Face Chemical splash goggles + Full-face shield.Protects against airborne corrosive dust during weighing and shields the face from sudden HCl gas bursts if accidental hydrolysis occurs.
Body Flame-resistant (FR) lab coat over a chemical-resistant Neoprene apron.Sulfonyl chlorides will rapidly degrade standard cotton. The apron provides an impermeable barrier against corrosive degradation.
Hands Double-gloved: Heavy-duty Nitrile (inner, 8 mil) + Neoprene (outer).Sulfonyl chlorides penetrate thin latex instantly. Double-gloving creates a self-validating safety layer; if the outer glove is contaminated, it can be immediately shed without exposing the skin.
Respiratory Work strictly inside a certified Class II, Type B2 Fume Hood.A B2 hood exhausts 100% of the air to the outside, preventing the recirculation of evolved HCl gas[4].

Operational Workflow: Step-by-Step Methodology

Every protocol involving moisture-sensitive electrophiles must be a self-validating system —meaning the setup itself proves it is safe before you proceed.

Phase 1: Pre-Operational Setup & Inertion
  • System Purge: Assemble your reaction glassware (e.g., round-bottom flask, addition funnel) and bake it at 120°C for 2 hours to remove surface moisture.

  • Establish Inert Atmosphere: Connect the system to a Schlenk line and cycle between vacuum and dry Argon/Nitrogen three times.

  • Self-Validation Check: Route the exhaust through an oil bubbler. A steady, positive outward bubbling confirms positive inert gas pressure. The absence of reverse flow validates that ambient moisture cannot enter the system.

Phase 2: Handling & Weighing
  • Controlled Environment: Weigh the 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride inside a nitrogen-flushed glovebag or a dedicated analytical balance enclosure.

  • Transfer: Transfer the solid to a dry, sealed vial before removing it from the glovebag to transport it to the fume hood.

Phase 3: Reaction Execution
  • Solvent Validation: Use strictly anhydrous solvents (e.g., DCM or THF). Self-Validation Check: Perform a Karl Fischer titration to confirm the solvent water content is strictly <50 ppm before use.

  • Temperature Control: Chill the reaction vessel to 0°C using an ice-water bath. The low temperature kinetically suppresses unwanted side reactions and controls the exotherm.

  • Addition Sequence: Dissolve the sulfonyl chloride in your anhydrous solvent and add it dropwise to your nucleophile (e.g., amine) and non-nucleophilic base (e.g., DIPEA or Triethylamine). The base acts as an HCl scavenger, forming an amine hydrochloride salt and preventing the reaction mixture from becoming dangerously acidic.

OperationalWorkflow Start 1. Bake Glassware & Setup Fume Hood Inert 2. Schlenk Line: Purge with Argon (3x) Start->Inert Validate 3. Validate Positive Pressure via Bubbler Inert->Validate Weigh 4. Weigh Chemical in N2 Glovebag Validate->Weigh Solvent 5. Verify Solvent H2O <50ppm (Karl Fischer) Weigh->Solvent React 6. Dropwise Addition at 0°C with Amine Base Solvent->React

Caption: Self-validating operational workflow for handling moisture-sensitive sulfonyl chlorides.

Spill Response & Disposal Plan

In the event of a spill, standard cleaning protocols are dangerous. Never use water to clean a sulfonyl chloride spill , as this will trigger a violent release of HCl gas[3].

Emergency Spill Mitigation
  • Evacuate & Assess: If a large amount of HCl gas is evolving, evacuate the lab immediately and allow the fume hood to clear the air.

  • Containment (No Water): Cover the spilled solid completely with dry sand, vermiculite, or a proprietary inert chemical absorbent.

  • Neutralization: Carefully broadcast solid sodium bicarbonate ( NaHCO3​ ) or calcium carbonate over the absorbed spill. This weak base will slowly neutralize any sulfonic acid/HCl without a violent exotherm.

  • Collection: Using a non-sparking, plastic scoop, transfer the absorbed material into a dry, chemically compatible hazardous waste bucket. Seal loosely to prevent pressure buildup.

Routine Chemical Disposal (Quenching)

Unused or residual 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride must be chemically quenched before being added to standard waste streams[5].

  • In a fume hood, prepare a large beaker containing a stirred, dilute solution of cold sodium hydroxide (1M NaOH) or sodium carbonate.

  • Slowly, in small portions, add the sulfonyl chloride residue to the basic solution.

  • Stir until all solid has dissolved and the evolution of gas ceases.

  • Verify the pH is between 7 and 9 using pH paper, then transfer the neutralized solution to the aqueous hazardous waste carboy.

SpillLogic Spill Spill Detected in Hood WaterCheck Is Liquid Water Present? Spill->WaterCheck WaterYes Evacuate Lab! HCl Gas Generating WaterCheck->WaterYes Yes WaterNo Cover with Dry Sand/Vermiculite WaterCheck->WaterNo No Neutralize Broadcast Solid NaHCO3 over Spill WaterNo->Neutralize Dispose Scoop into Dry Container (Do not seal tightly) Neutralize->Dispose

Caption: Emergency spill response logic tree for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride.

References

  • VWR International (Avantor). 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride 95% Product Data. Accessed March 2026.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, Washington, D.C., 2011.

  • Thermo Fisher Scientific. Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride (Representative Sulfonyl Chloride Hazard Profile). Accessed March 2026.

  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride (Water Reactivity Profile). Accessed March 2026.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.